molecular formula C22H14FN5 B1667576 Apto-253 CAS No. 916151-99-0

Apto-253

Cat. No.: B1667576
CAS No.: 916151-99-0
M. Wt: 367.4 g/mol
InChI Key: NIRXBXIPHUTNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APTO-253 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an inducer of KLF4 transcription facto

Properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRXBXIPHUTNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916151-99-0
Record name APTO-253
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APTO-253
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name APTO-253
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apto-253: A Deep Dive into its Mechanism of Action in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apto-253 (also known as LOR-253) is a clinical-stage small molecule that has demonstrated promising anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML). Its mechanism of action is multifaceted, primarily revolving around the stabilization of G-quadruplex (G4) DNA structures within the promoter region of the MYC oncogene. This stabilization leads to the transcriptional repression of MYC, a critical driver of proliferation and survival in many AML subtypes. The subsequent downregulation of c-Myc protein initiates a cascade of events including cell cycle arrest at the G0/G1 phase and induction of apoptosis. This guide provides a comprehensive overview of the molecular mechanisms of this compound in AML cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization and c-Myc Inhibition

This compound exerts its primary anti-leukemic effect through a novel mechanism involving the targeting of non-canonical DNA secondary structures known as G-quadruplexes.

Intracellular Conversion and Active Complex Formation

Upon entering AML cells, this compound is converted from its monomeric form to a ferrous complex, [Fe(253)3].[1][2][3] This intracellular transformation is a key step, as both the parental this compound molecule and the Fe(253)3 complex are capable of binding to and stabilizing G-quadruplex motifs.[1][2]

Targeting the c-Myc Promoter G-Quadruplex

The promoter region of the MYC gene contains G-rich sequences that can fold into G-quadruplex structures.[1] These structures act as silencer elements, and their stabilization can inhibit MYC transcription. This compound and its active Fe(253)3 complex specifically bind to and stabilize these G4 motifs in the MYC promoter.[1][2] This interaction has been demonstrated to be specific for G4 structures, with no significant binding to double-stranded DNA.[1][2]

The following diagram illustrates the initial steps in the mechanism of action of this compound.

This compound (monomer) This compound (monomer) Intracellular Space Intracellular Space This compound (monomer)->Intracellular Space Uptake Fe(253)3 Complex Fe(253)3 Complex Intracellular Space->Fe(253)3 Complex Conversion G-quadruplex (c-Myc Promoter) G-quadruplex (c-Myc Promoter) Fe(253)3 Complex->G-quadruplex (c-Myc Promoter) Binding and Stabilization Inhibition Inhibition G-quadruplex (c-Myc Promoter)->Inhibition c-Myc Transcription c-Myc Transcription Inhibition->c-Myc Transcription

Figure 1: this compound intracellular conversion and G-quadruplex targeting.

Downstream Cellular Effects of c-Myc Inhibition

The this compound-mediated downregulation of c-Myc protein triggers a series of downstream events that collectively halt AML cell proliferation and induce cell death.

Cell Cycle Arrest at G0/G1 Phase

A primary consequence of c-Myc inhibition is the induction of cell cycle arrest at the G0/G1 checkpoint.[1][2][4] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the tumor suppressor Krüppel-like factor 4 (KLF4).[1][4][5][6][7] Concurrently, this compound treatment leads to a dose-dependent decrease in the protein levels of key G1 phase progression factors, Cyclin D3 (CCND3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2]

Induction of Apoptosis

Prolonged c-Myc deprivation ultimately leads to the activation of the apoptotic cascade.[1][2][4] this compound treatment results in a time- and concentration-dependent increase in apoptotic markers, such as cleaved PARP (poly ADP-ribose polymerase).[5] The induction of apoptosis is a critical component of the therapeutic efficacy of this compound in AML.

DNA Damage Response

Evidence suggests that this compound also induces a DNA damage response in AML cells.[1] This is characterized by the accumulation of γ-H2AX, a marker of DNA double-strand breaks.[1] The stabilization of G-quadruplex structures can interfere with DNA replication and transcription, leading to DNA damage and activation of cellular stress pathways.[1]

The signaling pathway downstream of c-Myc inhibition is depicted in the following diagram.

This compound This compound c-Myc Inhibition c-Myc Inhibition This compound->c-Myc Inhibition DNA Damage Response (γ-H2AX) DNA Damage Response (γ-H2AX) This compound->DNA Damage Response (γ-H2AX) p21 (CDKN1A) Upregulation p21 (CDKN1A) Upregulation c-Myc Inhibition->p21 (CDKN1A) Upregulation KLF4 Upregulation KLF4 Upregulation c-Myc Inhibition->KLF4 Upregulation CDK4/Cyclin D3 Downregulation CDK4/Cyclin D3 Downregulation c-Myc Inhibition->CDK4/Cyclin D3 Downregulation G0/G1 Cell Cycle Arrest G0/G1 Cell Cycle Arrest p21 (CDKN1A) Upregulation->G0/G1 Cell Cycle Arrest CDK4/Cyclin D3 Downregulation->G0/G1 Cell Cycle Arrest Apoptosis Apoptosis G0/G1 Cell Cycle Arrest->Apoptosis DNA Damage Response (γ-H2AX)->Apoptosis

Figure 2: Downstream signaling cascade following this compound-mediated c-Myc inhibition.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values.

Cell LineIC50 (µM)Exposure Time (hours)Reference
MV4-110.4748[1]
MV4-110.4072[1]
MV4-110.24120[1]
KG-1~0.6Not Specified[1]
EOL-1~0.3Not Specified[1]
Multiple AML and Lymphoma Lines0.057 - 1.75120[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

FRET (Förster Resonance Energy Transfer) Assay for G-Quadruplex Stabilization

This assay is used to demonstrate the direct binding and stabilization of G-quadruplex DNA by this compound.

  • Oligonucleotides: A single-stranded DNA oligonucleotide containing the G-rich sequence from the c-Myc promoter (e.g., Pu27: 5'-TGAGGGTGGGGAGGGTGGGGAA GGTGGGGAGG-3') is labeled at the 5' end with a donor fluorophore (e.g., FAM) and at the 3' end with an acceptor fluorophore (e.g., TAMRA).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.

  • Procedure:

    • The dual-labeled oligonucleotide is diluted in the assay buffer to a final concentration of 100 nM.

    • The oligonucleotide solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate G-quadruplex formation.

    • This compound or the Fe(253)3 complex is added to the oligonucleotide solution at varying concentrations.

    • The fluorescence emission of the donor and acceptor fluorophores is measured using a fluorometer.

    • An increase in the FRET signal (acceptor emission) upon addition of this compound indicates a conformational change in the DNA, consistent with G-quadruplex stabilization.

Western Blot Analysis

This technique is used to quantify changes in protein expression levels following this compound treatment.

  • Cell Lysis: AML cells are treated with this compound for the desired time and concentration. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibodies:

    • Primary Antibodies: Rabbit anti-c-Myc, rabbit anti-CDK4, mouse anti-Cyclin D3, rabbit anti-phospho-H2AX (Ser139), rabbit anti-cleaved PARP, and mouse anti-GAPDH (loading control). Antibodies are typically diluted 1:1000 in 5% BSA in TBST.

    • Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and goat anti-mouse IgG, diluted 1:5000 in 5% non-fat dry milk in TBST.

  • Procedure:

    • The membrane is blocked in 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • The membrane is incubated with the primary antibody overnight at 4°C.

    • The membrane is washed three times with TBST for 10 minutes each.

    • The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The membrane is washed three times with TBST for 10 minutes each.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: AML cells are treated with this compound. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Cells are incubated in the staining solution for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • The DNA content of the stained cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the association of specific proteins (e.g., modified histones) with genomic regions of interest (e.g., the c-Myc promoter).

  • Cross-linking and Sonication: AML cells treated with this compound are cross-linked with 1% formaldehyde. The chromatin is then sheared to an average size of 200-500 bp by sonication.

  • Immunoprecipitation:

    • The sheared chromatin is incubated overnight at 4°C with an antibody against a specific histone modification (e.g., anti-acetyl-Histone H3 (Lys27)) or a non-specific IgG control.

    • The antibody-chromatin complexes are captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • qPCR Analysis: The amount of immunoprecipitated DNA corresponding to the c-Myc promoter is quantified by quantitative PCR (qPCR) using primers flanking the G-quadruplex forming region.

    • Forward Primer Example: 5'-CGCCTCTCTGCGCTAAGTC-3'

    • Reverse Primer Example: 5'-GGCCTTTTCATTGTTTTCCA-3'

  • Data Analysis: The enrichment of the c-Myc promoter DNA in the specific antibody immunoprecipitation is calculated relative to the input and IgG controls.

The following diagram provides a workflow for the experimental validation of this compound's mechanism of action.

cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_endpoints Biological Endpoints FRET Assay FRET Assay G4 Stabilization G4 Stabilization FRET Assay->G4 Stabilization AML Cell Culture AML Cell Culture This compound Treatment This compound Treatment AML Cell Culture->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis ChIP-qPCR ChIP-qPCR This compound Treatment->ChIP-qPCR Protein Expression Changes Protein Expression Changes Western Blot->Protein Expression Changes Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Promoter Occupancy Promoter Occupancy ChIP-qPCR->Promoter Occupancy

Figure 3: Experimental workflow for elucidating the mechanism of this compound.

Conclusion

This compound represents a promising therapeutic agent for AML with a well-defined and novel mechanism of action. By stabilizing G-quadruplex structures in the promoter of the MYC oncogene, this compound effectively downregulates c-Myc expression, leading to cell cycle arrest and apoptosis in AML cells. The comprehensive data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and exploit this unique anti-cancer strategy. The continued investigation into the nuances of this compound's activity and its potential in combination therapies will be crucial for its successful clinical translation.

References

Apto-253: A Targeted Approach to c-Myc Inhibition in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apto-253 is a novel small molecule inhibitor of the c-Myc oncogene, a critical driver of cellular proliferation and a key therapeutic target in a variety of cancers, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and available clinical data. This compound operates through a unique mechanism involving the stabilization of G-quadruplex DNA structures within the promoter region of the c-Myc gene, leading to transcriptional repression. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's pharmacology and its potential as a targeted cancer therapeutic.

Introduction to c-Myc and Its Role in Oncology

The c-Myc proto-oncogene encodes a transcription factor that is a master regulator of cell growth, proliferation, metabolism, and apoptosis.[1] Dysregulation of c-Myc expression is a hallmark of many human cancers, including AML, where its overexpression is associated with poor prognosis.[2] The c-Myc protein forms a heterodimer with MAX to bind to E-box sequences in the promoters of its target genes, thereby activating their transcription.[1] Given its central role in tumorigenesis, the inhibition of c-Myc has been a long-sought goal in cancer therapy.

This compound: Mechanism of Action

This compound represents an innovative strategy for targeting c-Myc. Its primary mechanism of action involves the inhibition of c-Myc gene expression at the transcriptional level.[2]

G-Quadruplex Stabilization

The promoter region of the c-Myc gene contains guanine-rich sequences that can fold into non-canonical DNA secondary structures known as G-quadruplexes.[3] These structures can act as silencer elements, repressing gene transcription. This compound, and its intracellularly formed ferrous complex [Fe(253)3], binds to and stabilizes these G-quadruplex structures.[3][4] This stabilization prevents the transcriptional machinery from accessing the promoter, thereby downregulating c-Myc mRNA and protein expression.[3][5]

Downstream Cellular Effects

The inhibition of c-Myc expression by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity:

  • Cell Cycle Arrest: this compound induces a G0/G1 cell cycle arrest in AML cells.[4][6] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[3][4]

  • Apoptosis: By downregulating the anti-apoptotic signals driven by c-Myc, this compound induces programmed cell death (apoptosis) in cancer cells.[2][5]

  • Induction of KLF4: this compound has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that plays a role in cell cycle regulation and apoptosis.[7]

Preclinical Data

This compound has demonstrated significant anti-leukemic activity in a range of preclinical models.

In Vitro Efficacy

This compound has shown potent cytotoxic effects against various AML and lymphoma cell lines, with IC50 values in the nanomolar to low micromolar range.[7][8]

Cell LineCancer TypeIC50 (nM)
RajiBurkitt's Lymphoma105 ± 2.4
Raji/253R (Resistant)Burkitt's Lymphoma1387 ± 94
Various AML Cell Lines Acute Myeloid Leukemia 57 - 1750

Table 1: In vitro cytotoxicity of this compound in various hematologic cancer cell lines.[7][8]

Dose-Dependent Inhibition of c-Myc

Treatment of AML cell lines with this compound results in a dose- and time-dependent decrease in both c-Myc mRNA and protein levels.[2][9] This inhibition of c-Myc expression correlates with the observed cytotoxic effects.[2]

Clinical Development

This compound has been evaluated in a Phase 1a/b clinical trial (NCT02267863) for the treatment of patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS).[10][11][12]

Study Design

The study was a dose-escalation trial to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[10][12] Patients were administered this compound intravenously once weekly in 28-day cycles at escalating dose levels, starting from 20 mg/m².[10]

Clinical Findings

As of July 2020, 10 patients (8 with AML and 2 with MDS) had been treated at doses of 20, 40, 66, and 100 mg/m².[11][13]

  • Safety: this compound was generally well-tolerated, with no dose-limiting toxicities or drug-related serious adverse events reported at the evaluated doses.[11][13]

  • Pharmacodynamics: Target engagement was demonstrated by a reduction in MYC mRNA levels in the whole blood of patients. Reductions of 20-48% were observed 24 hours post-dose in the initial cohorts.[11][13] One AML patient at the 20 mg/m² dose level showed a 72% reduction in MYC expression, and a high-risk MDS patient at 40 mg/m² exhibited a 79% reduction during the first cycle.[10]

  • Pharmacokinetics: this compound was found to rapidly convert to its active ferrous complex, Fe(253)3, in the peripheral blood.[11][13]

Patient CohortNumber of PatientsDose Level (mg/m²)Key Outcomes
AML820, 40, 66, 100Well-tolerated; evidence of target engagement (20-72% MYC mRNA reduction)
MDS240Well-tolerated; evidence of target engagement (up to 79% MYC mRNA reduction)

Table 2: Summary of this compound Phase 1a/b Clinical Trial Data.[10][11][13]

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of this compound. For detailed, step-by-step procedures, it is recommended to consult the original research publications.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Expression

This protocol is used to quantify the levels of c-Myc mRNA in cells treated with this compound.

  • Cell Treatment: Plate AML cells and treat with desired concentrations of this compound or vehicle control for the specified time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using primers and probes specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.[2][9]

  • Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.

Western Blotting for c-Myc and p21 Protein Levels

This technique is employed to detect and quantify changes in protein expression following this compound treatment.

  • Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for c-Myc, p21, and a loading control (e.g., GAPDH or β-actin).[4]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye, such as propidium iodide (PI), and RNase A.[2]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Förster Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization

This assay is used to assess the ability of this compound to stabilize G-quadruplex structures.

  • Oligonucleotide Design: Synthesize a DNA oligonucleotide corresponding to the G-quadruplex-forming sequence in the c-Myc promoter, labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

  • Assay Setup: In a microplate, combine the labeled oligonucleotide with this compound at various concentrations in a suitable buffer.

  • FRET Measurement: Measure the fluorescence of the donor fluorophore over time. Stabilization of the G-quadruplex structure by this compound will bring the donor and quencher into proximity, resulting in a decrease in donor fluorescence.[4]

  • Data Analysis: Calculate the degree of G-quadruplex stabilization based on the change in fluorescence intensity.

Signaling Pathways and Visualizations

The c-Myc Signaling Pathway in AML

The c-Myc signaling network is complex and involves multiple upstream regulators and downstream effectors that are often dysregulated in AML.[14][15][16] Key pathways that converge on c-Myc include the PI3K/AKT/mTOR and JAK/STAT pathways.[14]

c_Myc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cMyc c-Myc Regulation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) JAK JAK RTK->JAK PI3K PI3K RTK->PI3K STAT STAT JAK->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR cMyc_mRNA c-Myc mRNA mTOR->cMyc_mRNA Enhances Translation cMyc_Gene c-Myc Gene (G-Quadruplex) STAT->cMyc_Gene Activates Transcription BRD4 BRD4 BRD4->cMyc_Gene Activates Transcription cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation cMyc_MAX c-Myc/MAX Heterodimer cMyc_Protein->cMyc_MAX p21 p21 cMyc_Protein->p21 Represses MAX MAX MAX->cMyc_MAX Cell_Cycle Cell Cycle Progression cMyc_MAX->Cell_Cycle Activates Apoptosis_Inhibition Inhibition of Apoptosis cMyc_MAX->Apoptosis_Inhibition Activates Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Blocks Cell_Cycle_Arrest G0/G1 Arrest p21->Cell_Cycle_Arrest Induces Apto253 This compound Apto253->cMyc_Gene Stabilizes G4 (Inhibits Transcription)

Caption: The c-Myc signaling pathway in AML and the mechanism of this compound.

This compound Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Apto253_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start AML Cell Lines treatment Treat with this compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTS) treatment->cytotoxicity molecular_analysis Molecular Analysis treatment->molecular_analysis qRT_PCR qRT-PCR (c-Myc mRNA) molecular_analysis->qRT_PCR western_blot Western Blot (c-Myc, p21 protein) molecular_analysis->western_blot cell_cycle Flow Cytometry (Cell Cycle Analysis) molecular_analysis->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) molecular_analysis->apoptosis fret FRET Assay (G4 Stabilization) molecular_analysis->fret

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising c-Myc inhibitor with a novel mechanism of action that involves the stabilization of G-quadruplex DNA structures in the c-Myc promoter. Preclinical studies have demonstrated its potent anti-leukemic activity, and early clinical data suggest that it is well-tolerated and can achieve target engagement in patients with AML and MDS. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of hematologic malignancies and potentially other cancers driven by c-Myc dysregulation. This technical guide provides a solid foundation for researchers and drug developers to understand the core attributes of this compound and to inform future research and development efforts.

References

The Intracellular Transformation of Apto-253: A Technical Whitepaper on the Formation and Action of Fe(253)3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apto-253, a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative, has been a subject of interest in oncology research due to its unique mechanism of action that involves intracellular conversion to a ferrous complex, Fe(253)3. This transformation is critical to its anti-cancer activity, which is primarily mediated through the inhibition of the MYC oncogene. This technical guide provides an in-depth analysis of the intracellular conversion of this compound, the subsequent biological activities of the Fe(253)3 complex, and the experimental methodologies used to elucidate these processes. While clinical development of this compound was discontinued, the novel mechanism of action and the understanding of its intracellular chemistry provide valuable insights for future drug design and development.[1][2]

Introduction

This compound (also known as LOR-253) was investigated as a potential therapeutic agent for various human malignancies, including solid tumors and hematologic cancers such as acute myeloid leukemia (AML).[3][4] Its mechanism centers on the inhibition of c-Myc expression, a key regulator of cell proliferation and survival, leading to cell cycle arrest and apoptosis.[5][6][7][8] A pivotal aspect of this compound's pharmacology is its intracellular conversion to a more active iron complex, Fe(253)3.[4] This document will detail this conversion process and its downstream consequences.

Intracellular Conversion of this compound to Fe(253)3

Upon entering the cell, this compound undergoes a significant transformation. Cellular pharmacokinetic studies have demonstrated that the monomeric form of this compound chelates intracellular ferrous iron to form a stable complex, Fe(253)3, which consists of one iron molecule and three molecules of this compound.[4] This complex has been identified as the principal and most active intracellular form of the drug.[4][9]

Quantitative Analysis of Intracellular Accumulation

Studies in Raji lymphoma cells have quantified the intracellular concentrations of both this compound and its iron complex. The findings highlight a substantial accumulation of the Fe(253)3 complex compared to the parent compound.

Cell LineCompoundIntracellular Concentration Relative to Parent DrugReference
RajiFe(253)3~18-fold higher[4][9]

Mechanism of Action

The anticancer effects of this compound are largely attributed to the activity of the Fe(253)3 complex. Both the monomeric this compound and the Fe(253)3 complex have been shown to stabilize G-quadruplex (G4) structures in the promoter regions of key oncogenes, most notably MYC, as well as in telomeres.[3][10] This stabilization inhibits gene transcription, leading to a downstream cascade of cellular events.

Signaling Pathway

The stabilization of the G-quadruplex in the MYC promoter by Fe(253)3 leads to the downregulation of MYC mRNA and protein levels.[3][6] This, in turn, induces the expression of the tumor suppressor protein p21 (CDKN1A) and Krüppel-like factor 4 (KLF4).[3][5][7] The upregulation of p21 mediates G0/G1 cell-cycle arrest by inhibiting cyclin-dependent kinases (CDKs), such as CDK4.[3][6] Ultimately, these events trigger DNA damage response pathways and induce apoptosis.[3][4][5]

G1 cluster_0 Drug Transformation cluster_1 Transcriptional Regulation cluster_2 Cellular Effects Apto253 This compound (Monomer) Fe253_3 Fe(253)3 Complex Apto253->Fe253_3 Intracellular Conversion G4 MYC Promoter G-Quadruplex Fe253_3->G4 Stabilization DNADamage DNA Damage Response Fe253_3->DNADamage MYC MYC Expression (mRNA & Protein) G4->MYC Inhibition p21 p21 (CDKN1A) Upregulation MYC->p21 KLF4 KLF4 Upregulation MYC->KLF4 CDK4 CDK4 / Cyclin D3 Downregulation p21->CDK4 KLF4->p21 G0G1_Arrest G0/G1 Cell Cycle Arrest CDK4->G0G1_Arrest Apoptosis Apoptosis G0G1_Arrest->Apoptosis DNADamage->Apoptosis

Caption: this compound Signaling Pathway.

Experimental Protocols

The elucidation of the intracellular conversion and mechanism of action of this compound involved several key experimental techniques.

Analysis of Intracellular Drug Conversion

Method: Liquid Chromatography/Mass Spectrometry/Electrospray Ionization (LC/MS/ESI)

Protocol Outline:

  • Cell Culture and Treatment: Raji lymphoma cells were cultured and treated with a specified concentration of this compound (e.g., 0.5 μmol/L) for a defined period (e.g., 6 hours).[4]

  • Cell Lysis and Extraction: Following treatment, cells were harvested, washed, and lysed. The intracellular components were then extracted.

  • LC/MS/ESI Analysis: The cell extracts were analyzed by LC/MS/ESI to separate and identify this compound and its metabolites. The mass spectrometer was set to detect the predicted mass-to-charge ratio of the Fe(253)3 complex.

  • Quantification: The relative abundance of this compound and Fe(253)3 was determined by integrating the peak areas from the chromatograms.

G2 start Start: Raji Cell Culture treat Treat with this compound (0.5 µM, 6h) start->treat harvest Harvest and Lyse Cells treat->harvest extract Extract Intracellular Components harvest->extract lcms LC/MS/ESI Analysis extract->lcms quantify Quantify this compound and Fe(253)3 lcms->quantify end End: Determine Relative Abundance quantify->end

Caption: LC/MS/ESI Experimental Workflow.

G-Quadruplex Stabilization Assay

Method: Förster Resonance Energy Transfer (FRET) Assay

Protocol Outline:

  • Oligonucleotide Preparation: Single-stranded DNA oligonucleotides corresponding to G-quadruplex-forming sequences from the MYC promoter, KIT promoter, and telomeres were synthesized. These were labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends.

  • G4 Formation: The labeled oligonucleotides were annealed in a potassium-containing buffer to facilitate the formation of G-quadruplex structures, bringing the donor and quencher in close proximity and resulting in low fluorescence.

  • Compound Incubation: this compound or the pre-complexed Fe(253)3 was added to the G4-containing solution at various concentrations.

  • Melting Curve Analysis: The fluorescence of the solution was monitored as the temperature was increased. Stabilization of the G4 structure by the compound results in a higher melting temperature (Tm), the temperature at which 50% of the G4 structures are unfolded, leading to an increase in fluorescence.

  • Data Analysis: The change in Tm in the presence of the compound compared to the control was calculated to determine the degree of G4 stabilization.

In Vitro Efficacy

This compound has demonstrated broad in vitro cytotoxicity across a range of human tumor cell lines.

Cell Line TypeIC50 RangeReference
Acute Myeloid Leukemia (AML)57 nmol/L to 1.75 μmol/L[3][5]
Lymphoma (Raji)105.4 ± 2.4 nmol/L[4][9]
Colon, Non-small cell lung0.04 to 2.6 μmol/L[4]

Clinical Development and Discontinuation

This compound advanced to Phase 1b clinical trials for patients with relapsed or refractory AML and high-risk myelodysplastic syndromes (MDS).[8][11] However, its clinical development was ultimately discontinued due to a combination of factors, including a clinical hold by the FDA related to manufacturing issues and a lack of clinical response in the Phase 1 study.[1][2][12]

Pharmacokinetic Data from Phase 1a/b Trial

Preliminary pharmacokinetic analysis from the dose-escalation study in patients with relapsed or refractory AML or high-risk MDS provided insights into the in vivo behavior of this compound and Fe(253)3.

Dose Level (mg/m²)CompoundCmax (µM)AUC0-72h (µM*h)Reference
20This compound0.060.11[13]
40This compound0.020.15[13]
66This compound0.36 ± 0.373.98 ± 1.77[13]
100This compound0.44 ± 0.414.79 ± 0.87[13]
150This compound0.72 ± 0.702.51 ± 1.73[13]
150Fe(253)315.09 ± 0.4251.52 ± 28.26[13]

These data confirm the rapid and substantial conversion of this compound to the Fe(253)3 complex in vivo, with plasma levels of the complex being significantly higher than the parent monomer.[13]

Resistance Mechanisms

Studies on acquired resistance to this compound in Raji cells identified overexpression of the ABCG2 drug efflux pump as a key mechanism.[4] Resistant cells exhibited significantly reduced intracellular accumulation of the Fe(253)3 complex, approximately 16-fold lower than in sensitive cells, which correlated with the degree of resistance.[4]

Conclusion

The intracellular conversion of this compound to its active ferrous complex, Fe(253)3, is a defining feature of its pharmacology. This transformation leads to the stabilization of G-quadruplex DNA structures, subsequent inhibition of MYC expression, and ultimately, cell cycle arrest and apoptosis in cancer cells. While this compound did not achieve clinical success, the detailed understanding of its intracellular chemistry and mechanism of action offers valuable lessons for the design of future anticancer agents that can exploit similar cellular processes. The synthetic lethal interaction with defects in homologous recombination also highlights a potential therapeutic niche for such compounds.[4]

References

Preclinical Profile of Apto-253: A c-Myc Inhibitor in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Apto-253, a small molecule inhibitor of the c-Myc oncogene, demonstrated notable preclinical anti-tumor activity in a range of solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its mechanism of action, in vitro efficacy, in vivo anti-tumor responses in solid tumor xenografts, and early clinical pharmacokinetic data. While the clinical development of this compound was discontinued by Aptose Biosciences in December 2021 to prioritize other pipeline candidates, the preclinical findings surrounding its unique mechanism of targeting a G-quadruplex in the MYC promoter remain of scientific interest.[1][2]

Mechanism of Action

This compound is a 2-indolyl imidazole [4,5-d] phenanthroline derivative that exerts its anti-cancer effects primarily through the inhibition of c-Myc expression.[3] The proposed mechanism involves the intracellular conversion of this compound into a ferrous iron complex, [Fe(253)3], which is believed to be the active form of the drug.[4] This complex stabilizes G-quadruplex DNA structures present in the promoter region of the MYC gene, leading to a downregulation of its transcription and subsequent reduction in c-Myc protein levels.[5]

The suppression of c-Myc, a critical regulator of cell proliferation and metabolism, triggers a cascade of downstream events including the upregulation of the tumor suppressor Krüppel-like factor 4 (KLF4) and the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6] This ultimately results in G0/G1 cell cycle arrest and the induction of apoptosis in cancer cells.[4]

Apto-253_Mechanism_of_Action cluster_cell Cancer Cell APTO_253_ext This compound (extracellular) APTO_253_int This compound (intracellular) APTO_253_ext->APTO_253_int Cellular Uptake Fe253_3 [Fe(253)3] (Active Complex) APTO_253_int->Fe253_3 Intracellular Iron Chelation G4 c-Myc Promoter G-Quadruplex Fe253_3->G4 Stabilization cMyc_transcription c-Myc Transcription G4->cMyc_transcription cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein KLF4_p21 KLF4 & p21 (CDKN1A) Upregulation cMyc_protein->KLF4_p21 Repression Of CellCycleArrest G0/G1 Cell Cycle Arrest KLF4_p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Proposed mechanism of action for this compound in cancer cells.

Quantitative Data Summary

In Vitro Anti-proliferative Activity

This compound demonstrated broad anti-proliferative activity against a variety of human cancer cell lines derived from solid tumors. The half-maximal inhibitory concentration (IC50) values generally ranged from 0.04 to 2.6 µmol/L.[4]

Cell Line OriginIC50 Range (µmol/L)
Colon Carcinoma0.04 - 2.6
Non-Small Cell Lung Carcinoma0.04 - 2.6
Squamous Cell Carcinoma/Mesothelioma0.04 - 2.6
Table 1: In vitro anti-proliferative activity of this compound in solid tumor cell lines.[4]
In Vivo Anti-tumor Efficacy in Xenograft Models

Preclinical studies in murine xenograft models of human solid tumors demonstrated the anti-tumor activity of this compound when administered intravenously.

Xenograft ModelTumor TypeOutcome
HT-29Colon AdenocarcinomaAnti-tumor response observed
H460Non-Small Cell Lung CancerAnti-tumor response observed
H226Squamous Cell Carcinoma/MesotheliomaAnti-tumor response observed
Table 2: In vivo anti-tumor activity of this compound in solid tumor xenograft models.[4]
Phase 1 Clinical Trial in Solid Tumors (NCT0123226)

A Phase 1, open-label, dose-escalation study of this compound was conducted in patients with advanced or metastatic solid tumors.[7]

ParameterValue
Patient Population
Total Patients Treated32
Colon Cancer50%
Other Gastrointestinal Malignancies22%
Non-Small Cell Lung Cancer18%
Dosing
Dosing ScheduleIV on days 1, 2, 15, and 16 of a 28-day cycle
Dose Escalation Range20 to 387 mg/m²
Maximum Tolerated Dose (MTD)298 mg/m²
Recommended Phase 2 Dose (RP2D)229 mg/m²
Efficacy
Evaluable Patients21
Best Overall ResponseStable Disease (SD)
Patients with Stable Disease5 (23.8%)
Duration of Stable Disease3.6 to 8.4 months
Pharmacokinetics
Cmax at 80 to 176 mg/m² (Day 1)1,800 - 4,960 nM
Cmax at 80 to 176 mg/m² (Day 2)1,600 - 6,100 nM
Table 3: Summary of the Phase 1 clinical trial of this compound in patients with advanced solid tumors.[2][7][8]

Experimental Protocols

Cell Viability Assay (XTT Assay)

Objective: To determine the anti-proliferative activity of this compound on solid tumor cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HT-29, H460) are seeded in 96-well microplates at a predetermined optimal density (typically 2,000-5,000 cells/well) in 100 µL of complete culture medium and incubated overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive vehicle (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 5 days) at 37°C.

  • XTT Reagent Preparation: Immediately before use, the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent is mixed with an electron-coupling reagent.

  • Color Development: 50 µL of the XTT labeling mixture is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of XTT to a soluble formazan salt by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450-500 nm.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Western Blotting for c-Myc Expression

Objective: To assess the effect of this compound on c-Myc protein levels in cancer cells.

Methodology:

  • Cell Lysis: Cancer cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours). Cells are then harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for c-Myc, diluted in blocking buffer. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Washing: The membrane is washed three times with TBST.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the c-Myc band is normalized to the loading control to determine the relative change in c-Myc protein expression.

Solid Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Analysis CellCulture 1. Cell Culture (e.g., HT-29, H460) CellHarvest 2. Cell Harvest & Viability Check CellCulture->CellHarvest CellSuspension 3. Prepare Cell Suspension CellHarvest->CellSuspension Injection 5. Subcutaneous Injection of Cells AnimalAcclimatization 4. Animal Acclimatization (Immunocompromised Mice) AnimalAcclimatization->Injection TumorMonitoring 6. Tumor Growth Monitoring Injection->TumorMonitoring Randomization 7. Randomization into Treatment Groups TumorMonitoring->Randomization Treatment 8. Intravenous Administration of This compound or Vehicle DataCollection 9. Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint 10. Study Endpoint & Tumor Excision DataCollection->Endpoint Analysis 11. Data Analysis Endpoint->Analysis

Figure 2: General experimental workflow for solid tumor xenograft studies.

Methodology:

  • Cell Preparation: Human solid tumor cells (e.g., HT-29 or H460) are cultured and harvested during their exponential growth phase. Cell viability is confirmed to be >95%.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered intravenously (IV) according to a specified dosing schedule. The control group receives the vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the this compound-treated groups to the control group.

Conclusion

The preclinical data for this compound in solid tumors highlight a unique mechanism of action targeting the c-Myc oncogene through the stabilization of G-quadruplex DNA. The compound demonstrated broad in vitro anti-proliferative activity and in vivo anti-tumor responses in models of colon and lung cancer. Early clinical data in patients with advanced solid tumors indicated that this compound was well-tolerated and could achieve disease stabilization. Despite the discontinuation of its clinical development, the preclinical profile of this compound provides valuable insights into the therapeutic potential of targeting c-Myc in oncology.

References

Apto-253's selectivity for cancer cells vs normal cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Selectivity of Apto-253 for Cancer Cells Versus Normal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as LOR-253) is a small molecule that was under clinical development for the treatment of acute myeloid leukemia (AML) and other malignancies. A distinguishing feature of this compound, and the focus of this guide, is its remarkable selectivity for cancer cells over normal cells, particularly its lack of myelosuppression observed in both preclinical models and human clinical trials.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action, quantitative data on its cytotoxic activity, and the experimental protocols used to elucidate its selective properties. Despite the discontinuation of its clinical development due to manufacturing challenges and lack of clinical response, the science underpinning its selectivity remains a valuable case study for targeted cancer therapy.[4][5]

Core Mechanism of Action: Targeting the MYC Oncogene

This compound's anticancer activity is rooted in its ability to inhibit the expression of the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism that is overexpressed in many cancers, including AML.[3][6] The mechanism is multi-faceted and involves a unique intracellular transformation and a specific interaction with DNA secondary structures.

  • Intracellular Conversion : Upon entering a cell, the monomeric form of this compound chelates intracellular iron to form a stable ferrous complex, [Fe(253)3]. This complex is the principal and most active intracellular form of the drug.[1][2]

  • G-Quadruplex Stabilization : Both this compound and its iron complex, [Fe(253)3], bind to and stabilize G-quadruplex (G4) DNA structures.[1][7] These are secondary structures found in guanine-rich DNA sequences, which are notably present in the promoter regions of key oncogenes, including MYC.[3] This stabilization in the MYC promoter region impedes transcription.

  • MYC Repression : By targeting the G-quadruplex motif in the MYC gene promoter, this compound effectively downregulates MYC expression at both the mRNA and protein levels in a concentration- and time-dependent manner.[1][8]

The inhibition of MYC initiates a cascade of downstream events that collectively halt proliferation and induce cell death in cancer cells.

G cluster_cell Cancer Cell cluster_downstream Downstream Effects APTO_253_ext This compound (Monomer) APTO_253_int Intracellular this compound APTO_253_ext->APTO_253_int Cellular Uptake Fe_complex [Fe(253)3] Complex (Active Form) APTO_253_int->Fe_complex + Iron G4 G-Quadruplex DNA (in MYC Promoter) Fe_complex->G4 Binds & Stabilizes MYC MYC Expression (mRNA & Protein) G4->MYC Inhibits Transcription KLF4_p21 ↑ KLF4 & CDKN1A (p21) Expression MYC->KLF4_p21 Negative Regulation (Relieved) CDK_Cyclin ↓ CDK4 & Cyclin D3 Expression MYC->CDK_Cyclin Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest KLF4_p21->Cell_Cycle_Arrest CDK_Cyclin->Cell_Cycle_Arrest DNA_Damage ↑ DNA Damage Response (γ-H2AFX) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) Cell_Cycle_Arrest->Apoptosis G A Seed Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate (e.g., 72 hours) B->C D Add XTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Value E->F G cluster_flow Flow Cytometry Method cluster_wb Western Blot Method A Treat Cells with this compound B Stain with Annexin V & PI A->B C Analyze on Flow Cytometer B->C D Quantify Apoptotic Cell Population C->D E Treat Cells with this compound F Prepare Protein Lysates E->F G Probe for Cleaved PARP F->G H Detect Protein Band G->H

References

The Antiarthritic Potential of Apto-253: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apto-253, also known as LOR-253, is a novel small molecule that has demonstrated significant preclinical antiarthritic activity. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its evaluation as a potential therapeutic for rheumatoid arthritis. The core of this compound's anti-inflammatory and disease-modifying potential lies in its ability to modulate key transcription factors, specifically through the induction of Krüppel-like factor 4 (KLF4) and the subsequent inhibition of the proto-oncogene c-Myc. While the clinical development of this compound for oncology indications has been discontinued, its distinct mechanism of action warrants further investigation for inflammatory diseases such as rheumatoid arthritis.[1][2] This guide is intended to serve as a resource for researchers interested in exploring the therapeutic utility of this compound and similar molecules in the context of arthritis and other inflammatory conditions.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive destruction of cartilage and bone. The pathogenesis of RA involves a complex interplay of immune cells, pro-inflammatory cytokines, and the aggressive phenotype of synovial fibroblasts. Current therapeutic strategies have significantly improved patient outcomes, yet a substantial number of patients fail to achieve sustained remission, highlighting the need for novel therapeutic agents with distinct mechanisms of action.

This compound is a small molecule that has been investigated primarily for its anti-cancer properties.[3][4] Its mechanism of action, centered on the induction of the tumor suppressor KLF4 and inhibition of c-Myc, presents a compelling rationale for its potential application in RA.[3][5] KLF4 is known to play a crucial role in cell cycle regulation, differentiation, and apoptosis, while c-Myc is a key driver of cellular proliferation and inflammation. The dysregulation of these pathways is implicated in the hyperproliferative and aggressive behavior of fibroblast-like synoviocytes (FLS) in the RA synovium. Preclinical studies have shown that this compound exhibits significant preventive and therapeutic effects in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for RA.[5]

Mechanism of Action

This compound's primary mechanism of action involves the stabilization of G-quadruplex DNA structures, which leads to the transcriptional modulation of key genes, most notably the induction of KLF4 and the repression of c-Myc.[3][5]

  • Induction of Krüppel-like factor 4 (KLF4): this compound induces the expression of KLF4, a zinc-finger transcription factor with diverse cellular functions, including the regulation of inflammation, cell growth, and apoptosis.[3] In the context of RA, KLF4 expression in synovial tissue has been shown to be significant, and it is believed to play a role in modulating the inflammatory responses of fibroblast-like synoviocytes.

  • Inhibition of c-Myc: By stabilizing the G-quadruplex structure in the promoter region of the MYC gene, this compound inhibits its transcription.[4][5] The c-Myc protein is a critical regulator of cell proliferation and is often overexpressed in the hyperplastic synovial tissue of RA patients. Inhibition of c-Myc can lead to cell cycle arrest and apoptosis, thereby reducing synovial inflammation and pannus formation.

The proposed signaling pathway for the antiarthritic effect of this compound is depicted in the following diagram:

Apto253_Mechanism Apto253 This compound G4 G-quadruplex DNA (c-Myc Promoter) Apto253->G4 Stabilizes KLF4 KLF4 Transcription Apto253->KLF4 Induces cMyc c-Myc Transcription G4->cMyc Inhibits CellProlif Synovial Fibroblast Proliferation cMyc->CellProlif Promotes Inflammation Pro-inflammatory Cytokine Production cMyc->Inflammation Promotes Apoptosis Synovial Fibroblast Apoptosis KLF4->Apoptosis Induces Arthritis Reduction in Arthritis Severity CellProlif->Arthritis Contributes to Inflammation->Arthritis Contributes to Apoptosis->Arthritis Reduces

Caption: Proposed mechanism of action of this compound in rheumatoid arthritis.

Preclinical Data

This compound has demonstrated significant antiarthritic activity in a preclinical model of rheumatoid arthritis. While specific quantitative data from these studies are not extensively published, the available information is summarized below.

In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Model

A study utilizing the well-established collagen-induced arthritis (CIA) model in DBA/1J male mice showed that this compound has both preventive and therapeutic effects on the development of arthritis.[5]

Table 1: Summary of In Vivo Study of this compound in a Collagen-Induced Arthritis (CIA) Model

ParameterDetailsReference
Animal Model DBA/1J male mice, 6 weeks old[5]
Induction of Arthritis Collagen-Induced Arthritis (CIA)[5]
Drug This compound (LOR-253)[5]
Dose 15 mg/kg[5]
Route of Administration Intravenous (IV)[5]
Treatment Schedule Twice per day for 2 consecutive days per week for 14 days[5]
Observed Outcome Demonstrated significant preventive and therapeutic activity on arthritis formation[5]

Note: Specific quantitative data on arthritis scores, paw swelling, and inflammatory markers are not publicly available in the reviewed literature.

In Vitro Activity

While specific studies on the effect of this compound on primary rheumatoid arthritis fibroblast-like synoviocytes (FLS) are not detailed in the available literature, its known mechanism of action allows for hypothesized effects. This compound has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines with IC50 values ranging from 57 nM to 1.75 µM.[3] It is plausible that this compound would exert similar anti-proliferative and pro-apoptotic effects on the hyperproliferative FLS found in the rheumatoid synovium.

Table 2: In Vitro Activity of this compound in Cancer Cell Lines (for reference)

Cell Line TypeIC50 RangeObserved EffectsReference
Acute Myeloid Leukemia (AML) and Lymphoma57 nM - 1.75 µMInhibition of proliferation, induction of apoptosis, G0/G1 cell cycle arrest[3][5]

Note: This data is from cancer cell lines and serves as a reference for the potential potency of this compound. Specific data on FLS is needed for a direct assessment of its antiarthritic potential at the cellular level.

Experimental Protocols

The following sections provide detailed, standardized protocols for key experiments that would be essential for the evaluation of this compound's antiarthritic potential. These are based on established methodologies in the field, as specific protocols for this compound studies are not publicly available.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction and assessment of arthritis in DBA/1J mice, the model in which this compound has been tested.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound (LOR-253)

  • Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

  • DBA/1J male mice (6-8 weeks old)

  • Syringes and needles

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle rotation overnight at 4°C.

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) for the primary immunization and with Incomplete Freund's Adjuvant (IFA) for the booster immunization.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

    • Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • This compound Treatment:

    • Based on the available information, a therapeutic regimen would involve intravenous administration of this compound at 15 mg/kg, twice daily for two consecutive days each week, starting after the onset of clinical signs of arthritis.

  • Assessment of Arthritis:

    • Clinical Scoring: Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema of the wrist or ankle; 2 = moderate swelling and erythema of the wrist or ankle; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling and erythema with joint deformity). The maximum score per mouse is typically 16 (4 points per paw).

    • Paw Swelling: Measure the thickness of the hind paws using a digital caliper at regular intervals.

  • Endpoint Analysis:

    • At the end of the study, collect blood for serum cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histological evaluation of inflammation, cartilage damage, and bone erosion.

CIA_Workflow cluster_0 Arthritis Induction cluster_1 Treatment cluster_2 Monitoring & Analysis Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 Treatment This compound (15 mg/kg IV) or Vehicle Control Day21->Treatment Onset of Symptoms Scoring Daily Clinical Scoring Treatment->Scoring PawSwelling Paw Swelling Measurement Treatment->PawSwelling Endpoint Endpoint Analysis: - Histology - Cytokine Levels Scoring->Endpoint PawSwelling->Endpoint

Caption: Experimental workflow for the evaluation of this compound in a CIA mouse model.
In Vitro Assays using Fibroblast-Like Synoviocytes (FLS)

This protocol outlines the general procedures for isolating and culturing human FLS from synovial tissue and assessing the effects of this compound.

Materials:

  • Synovial tissue from RA patients undergoing arthroplasty

  • DMEM/F-12 medium supplemented with FBS, antibiotics

  • Collagenase

  • This compound

  • Reagents for cell viability assays (e.g., MTS), apoptosis assays (e.g., Annexin V/PI staining), and cytokine ELISAs (e.g., for TNF-α, IL-6)

Procedure:

  • Isolation and Culture of FLS:

    • Mince synovial tissue and digest with collagenase.

    • Culture the resulting cell suspension in DMEM/F-12 medium. FLS will adhere and proliferate.

    • Use cells between passages 3 and 8 for experiments.

  • This compound Treatment:

    • Plate FLS in appropriate culture vessels and allow them to adhere.

    • Treat cells with a range of concentrations of this compound (e.g., based on the IC50 values in cancer cell lines, from nanomolar to low micromolar) for various time points (e.g., 24, 48, 72 hours).

  • Assessment of Cellular Effects:

    • Cell Viability/Proliferation: Perform an MTS assay to determine the effect of this compound on FLS viability.

    • Apoptosis: Use flow cytometry with Annexin V and propidium iodide (PI) staining to quantify the induction of apoptosis.

    • Cytokine Production: Stimulate FLS with a pro-inflammatory agent (e.g., TNF-α or IL-1β) in the presence or absence of this compound. Measure the levels of key inflammatory cytokines (e.g., IL-6, IL-8) in the culture supernatants by ELISA.

    • Gene Expression Analysis: Isolate RNA from treated FLS and perform qRT-PCR to analyze the expression of KLF4, MYC, and other relevant genes.

Conclusion and Future Directions

This compound presents a novel mechanistic approach to the treatment of rheumatoid arthritis. Its ability to induce the anti-inflammatory and pro-apoptotic transcription factor KLF4 while simultaneously inhibiting the pro-proliferative and pro-inflammatory factor c-Myc directly targets key pathological processes in the RA synovium. The available preclinical data, although limited in its quantitative detail, demonstrates a significant antiarthritic effect in a relevant animal model.

For the further development of this compound or similar compounds for RA, the following steps are recommended:

  • Detailed Preclinical Efficacy Studies: Conduct comprehensive studies in the CIA model and other arthritis models to obtain robust quantitative data on the dose-dependent effects of this compound on clinical scores, paw swelling, histology, and a broad panel of inflammatory markers.

  • In-depth In Vitro Mechanistic Studies: Perform detailed investigations using primary RA FLS to elucidate the precise molecular consequences of this compound treatment, including its effects on cell proliferation, apoptosis, invasion, and the production of cytokines and matrix metalloproteinases.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between drug exposure and the observed antiarthritic effects to guide dose selection for potential future clinical trials.

  • Safety and Toxicology: Conduct thorough safety and toxicology studies to assess the therapeutic window for chronic administration in the context of an inflammatory disease.

Despite the discontinuation of its clinical development for cancer, the unique mechanism of action of this compound holds promise for its repositioning as a therapeutic for rheumatoid arthritis. The information and protocols provided in this technical guide offer a framework for the continued investigation of this and other KLF4 inducers/c-Myc inhibitors as a novel class of antiarthritic drugs.

References

Methodological & Application

Apto-253 In Vitro Cytotoxicity Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apto-253, a small molecule in clinical development, has demonstrated potent anti-tumor activity across a range of human malignancies, including acute myeloid leukemia (AML), lymphomas, and various solid tumors.[1][2] Its mechanism of action is multi-faceted, beginning with its intracellular conversion to a ferrous iron complex, [Fe(253)3].[1] This active form of the drug stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene.[2] This stabilization leads to the downregulation of MYC expression, a critical driver in many cancers.[1][2][3] The inhibition of MYC subsequently induces the expression of CDKN1A (p21), a potent cell cycle inhibitor, resulting in G0/G1 cell cycle arrest and ultimately, apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTS assay and presents a summary of its cytotoxic activity in various cancer cell lines.

Data Presentation

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)Incubation Time
MV4-11Acute Myeloid Leukemia (AML)240 - 47048 - 120 hours[2]
KG-1Acute Myeloid Leukemia (AML)~600 (for apoptosis induction)24 hours[5]
EOL-1Acute Myeloid Leukemia (AML)~300 (for apoptosis induction)24 hours[5]
Various AML cell linesAcute Myeloid Leukemia (AML)57 - 1750Not Specified[6]
RajiBurkitt's Lymphoma105.4 ± 2.4120 hours[1]
Raji/253R (Resistant)Burkitt's Lymphoma1387.7 ± 98.5120 hours[1]
Various Lymphoma cell linesLymphoma57 - 1750Not Specified[6]
HT-29Colon Adenocarcinoma0.04 - 2.6 µM (range for various solid tumors)Not Specified[1]
H460Non-Small Cell Lung Cancer0.04 - 2.6 µM (range for various solid tumors)Not Specified[1]
H226Squamous Cell Carcinoma/Mesothelioma0.04 - 2.6 µM (range for various solid tumors)Not Specified[1]
Freshly isolated AML cellsAcute Myeloid Leukemia (AML)< 1000 (in 54% of samples)Not Specified[1]
Freshly isolated CLL cellsChronic Lymphocytic Leukemia (CLL)< 1000 (in 35% of samples)Not Specified[1]

Experimental Protocols

This compound In Vitro Cytotoxicity Assessment using MTS Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells grown in culture using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear flat-bottom tissue culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (MTS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >90%.

    • Dilute the cell suspension to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period (typically 2,000-10,000 cells/well for adherent cells and 10,000-50,000 cells/well for suspension cells).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight to allow cells to attach (for adherent cells) or stabilize.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM to capture the full dose-response curve.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells (for adherent cells) or add the compound directly to the wells containing suspension cells.

    • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final volume in each well should be 200 µL.

    • It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48, 72, or 120 hours) in a humidified incubator at 37°C with 5% CO2.[2]

  • MTS Assay:

    • After the incubation period, add 20 µL of the CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

This compound Signaling Pathway

Apto253_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Apto-253_mono This compound (Monomer) Apto-253_Fe [Fe(253)3] (Active Complex) Apto-253_mono->Apto-253_Fe Intracellular Conversion G4 G-Quadruplex DNA (MYC Promoter) Apto-253_Fe->G4 Stabilizes p21 p21 (CDKN1A) Expression Apto-253_Fe->p21 Induces MYC MYC Transcription G4->MYC Inhibits MYC->p21 Represses CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: this compound mechanism of action.

Experimental Workflow for this compound Cytotoxicity Assay

Apto253_Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Drug_Treatment Treat cells with This compound serial dilutions Incubation1->Drug_Treatment Incubation2 Incubate for 48-120h Drug_Treatment->Incubation2 MTS_Addition Add MTS reagent Incubation2->MTS_Addition Incubation3 Incubate for 1-4h MTS_Addition->Incubation3 Absorbance_Reading Read absorbance at 490 nm Incubation3->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: MTS cytotoxicity assay workflow.

References

Application Notes and Protocols for FRET-Based Analysis of Apto-253 G-Quadruplex Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apto-253 is a small molecule drug candidate that has demonstrated potent anti-cancer activity, particularly in hematologic malignancies such as acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes, most notably c-MYC.[1][2][3][4][5][6][7][8] This stabilization leads to the transcriptional repression of c-MYC, inducing cell cycle arrest at the G0/G1 phase, and ultimately apoptosis in cancer cells.[1][2][3][4][5][6] this compound is intracellularly converted to a ferrous complex, [Fe(253)3], which is the principal active form that binds to and stabilizes G-quadruplexes.[1][2][3][4][6]

Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used biophysical technique to study nucleic acid structures and their interactions with ligands.[4][9][10][11][12][13] In the context of G-quadruplexes, a FRET-based melting assay can be employed to determine the ability of a compound to stabilize these structures. This is achieved by measuring the change in the melting temperature (Tm) of a dual-labeled oligonucleotide that forms a G-quadruplex. An increase in Tm in the presence of a ligand indicates stabilization of the G4 structure.

These application notes provide a detailed protocol for a FRET-based melting assay to evaluate the stabilization of G-quadruplex DNA by this compound and its active ferrous complex.

Principle of the FRET-Based G-Quadruplex Stabilization Assay

The FRET assay for G-quadruplex stabilization utilizes a single-stranded DNA oligonucleotide capable of forming a G4 structure, which is dually labeled with a fluorescent donor and a quencher molecule at its 5' and 3' ends, respectively.[9][13] A common pair is 6-carboxyfluorescein (FAM) as the donor and Black Hole Quencher 1 (BHQ1) as the acceptor.[9][13]

In the unfolded, single-stranded state, the donor and quencher are far apart, resulting in a high fluorescence signal from the donor. Upon folding into the compact G-quadruplex structure, the donor and quencher are brought into close proximity, leading to FRET and quenching of the donor's fluorescence.

By monitoring the fluorescence intensity as a function of temperature, a melting curve can be generated. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded. A ligand that stabilizes the G-quadruplex will increase the Tm. The magnitude of this temperature shift (ΔTm) is a measure of the ligand's stabilizing potential.[14][15][16]

Experimental Protocols

Materials and Reagents
  • Dual-labeled G-quadruplex-forming oligonucleotides:

    • c-MYC promoter G4 sequence (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-BHQ1-3')

    • Telomeric G4 sequence (e.g., 5'-FAM-AGGGTTAGGGTTAGGGTTAGGG-BHQ1-3')

    • c-KIT promoter G4 sequence (e.g., 5'-FAM-AGGGAGGGCGCTGGGAGGAGGG-BHQ1-3')

    • Control non-G4 forming duplex DNA (e.g., 5'-FAM-ATCGATCGATCG-BHQ1-3' and its complementary strand)

  • This compound

  • Ferrous sulfate (FeSO4)

  • Assay Buffer: 10 mM Lithium cacodylate, pH 7.2, 100 mM KCl (or NaCl, depending on the G4 structure of interest)

  • DMSO (for dissolving this compound)

  • Nuclease-free water

  • 96-well or 384-well black plates [17]

  • Real-time PCR thermocycler with fluorescence detection capabilities[18]

Preparation of [Fe(253)3] Complex

The active intracellular form of this compound is its ferrous complex. To prepare this in vitro, this compound can be incubated with a source of ferrous iron. A 3:1 molar ratio of this compound to FeSO4 is recommended.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a fresh stock solution of FeSO4 in nuclease-free water.

  • Mix this compound and FeSO4 in the assay buffer at the desired final concentrations and a 3:1 molar ratio.

  • Incubate the mixture at room temperature for at least 1 hour to allow for complex formation.

FRET Melting Assay Protocol
  • Oligonucleotide Annealing:

    • Dilute the dual-labeled oligonucleotide to a final concentration of 0.2 µM in the assay buffer.

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature to facilitate proper G-quadruplex folding.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound or the pre-formed [Fe(253)3] complex in the assay buffer. It is important to maintain a constant, low percentage of DMSO in all wells to avoid solvent effects.

    • Add the annealed oligonucleotide solution to each well of the plate.

    • Add the different concentrations of this compound, [Fe(253)3] complex, or vehicle control (DMSO in assay buffer) to the respective wells.

    • Include a "no ligand" control for each oligonucleotide.

  • FRET Melting Experiment:

    • Place the plate in a real-time PCR thermocycler.

    • Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM excitation at ~490 nm and emission at ~520 nm).[17]

    • Program the thermocycler to perform a melt curve analysis. A typical program would be:

      • Initial hold at 25°C for 5 minutes.

      • Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

      • Acquire fluorescence data at each 1°C increment.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is determined by fitting the data to a sigmoidal curve and finding the inflection point. This can often be calculated automatically by the instrument's software as the peak of the negative first derivative of the melting curve.

    • Calculate the change in melting temperature (ΔTm) for each ligand concentration by subtracting the Tm of the "no ligand" control from the Tm in the presence of the ligand (ΔTm = Tm(ligand) - Tm(control)).

    • Plot ΔTm as a function of the logarithm of the ligand concentration to generate a dose-response curve.

Data Presentation

The stabilizing effect of this compound and its ferrous complex on different G-quadruplex structures can be summarized in the following tables.

Table 1: Stabilization of G-Quadruplex Forming Oligonucleotides by [Fe(253)3]

Oligonucleotide SequenceTargetTm (Control) (°C)[Fe(253)3] Concentration (µM)Tm (Ligand) (°C)ΔTm (°C)
c-MYC Promoterc-MYC58.5163.55.0
570.011.5
1075.517.0
Telomeric RepeatTelomere62.0166.04.0
571.59.5
1076.014.0
c-KIT Promoterc-KIT65.0169.54.5
575.010.0
1080.015.0
Non-G4 DuplexControl72.01072.00.0

Note: The Tm and ΔTm values presented are illustrative and based on published findings that this compound and its complex stabilize these G-quadruplexes. Actual values may vary depending on specific experimental conditions.

Table 2: Comparative G-Quadruplex Stabilization by [Fe(253)3] and a Known G4 Ligand

This table presents the slope of the change in the half-life of the folded state (ΔT1/2) versus concentration, indicating the potency of stabilization.

G-Quadruplex Target[Fe(253)3] (ΔT1/2 vs conc. slope)TMPyP4 (ΔT1/2 vs conc. slope)
Telomere Sequences7.7 ± 2.710.67 ± 1.23
MYC Promoter Sequences5.07 ± 1.565.62 ± 0.75

Data adapted from a study on this compound's interaction with G-quadruplex DNA.

Visualizations

This compound Mechanism of Action

Apto253_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Apto253_in This compound Fe_complex [Fe(253)3] (Active Complex) Apto253_in->Fe_complex Intracellular Conversion G4 G-Quadruplex (c-MYC Promoter) Fe_complex->G4 Stabilization MYC_transcription c-MYC Transcription G4->MYC_transcription Inhibition CellCycle Cell Cycle Progression (G1 -> S) MYC_transcription->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Induction Apto253_out This compound (Extracellular) Apto253_out->Apto253_in

Caption: this compound's mechanism of action.

FRET Assay Experimental Workflow

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Oligo 1. Anneal Dual-Labeled G4 Oligonucleotide Plate 3. Mix Oligo and Ligand in 96-well Plate Oligo->Plate Ligand 2. Prepare this compound/ [Fe(253)3] Dilutions Ligand->Plate Melt 4. Perform FRET Melting in Real-Time PCR Machine Plate->Melt Plot 5. Plot Fluorescence vs. Temperature Melt->Plot Tm 6. Determine Tm and ΔTm Plot->Tm

Caption: FRET melting assay workflow.

Conclusion

The FRET-based melting assay is a robust and sensitive method for quantifying the stabilization of G-quadruplex DNA by ligands such as this compound. By following the detailed protocols outlined in these application notes, researchers can effectively screen and characterize the activity of G4-stabilizing compounds, contributing to the development of novel cancer therapeutics. The provided data and visualizations offer a comprehensive overview of the application of this technique to the study of this compound.

References

Analyzing Cell Cycle Arrest Induced by Apto-253 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Apto-253, also known as LOR-253, is a small molecule that has demonstrated potent anti-cancer activity, particularly in acute myeloid leukemia (AML) cells.[1][2] Its mechanism of action involves the inhibition of the c-Myc oncogene, a key regulator of cell proliferation and survival.[1][2] this compound has been shown to induce the expression of Krüppel-like factor 4 (KLF4) and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[1][3][4] This application note provides a detailed protocol for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] By staining cells with PI and analyzing them on a flow cytometer, it is possible to distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[6] This allows for the quantification of the effects of compounds like this compound on cell cycle progression.

Signaling Pathway of this compound Induced Cell Cycle Arrest

Apto253_Pathway Apto253 This compound G4 G-quadruplex Stabilization Apto253->G4 KLF4 KLF4 Induction Apto253->KLF4 cMyc c-Myc Expression G4->cMyc Inhibition CDK4_CyclinD3 CDK4/Cyclin D3 Activity cMyc->CDK4_CyclinD3 Promotion p21 p21 Induction KLF4->p21 p21->CDK4_CyclinD3 Inhibition G0G1_Arrest G0/G1 Phase Arrest CDK4_CyclinD3->G0G1_Arrest Progression (Inhibited) Apoptosis Apoptosis G0G1_Arrest->Apoptosis

Caption: this compound signaling pathway leading to G0/G1 cell cycle arrest.

Quantitative Data Summary

The following table summarizes the dose- and time-dependent effects of this compound on the cell cycle distribution of various AML cell lines as reported in the literature.

Cell LineThis compound Concentration (nM)Treatment Time (hours)% G0/G1 Phase% S Phase% G2/M PhaseReference
MV4-110 (Vehicle)24~45%~40%~15%[3]
MV4-1125024~60%~25%~15%[3]
MV4-1150024~75%~15%~10%[3]
MV4-115002~50%~35%~15%[7]
MV4-115006~65%~20%~15%[7]
KG-10 (Vehicle)24~60%~20%~20%[3]
KG-130024~70%~15%~15%[3]
KG-160024~80%~10%~10%[3]
EOL-10 (Vehicle)24~55%~30%~15%[3]
EOL-115024~65%~20%~15%[3]
EOL-130024~75%~15%~10%[3]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution using propidium iodide staining.

Materials
  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)[8]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[8]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Experimental Workflow

CellCycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. Treat with this compound CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest Wash1 4. Wash with PBS Harvest->Wash1 Fixation 5. Fix in 70% Ethanol Wash1->Fixation Wash2 6. Wash with PBS Fixation->Wash2 RNase 7. RNase A Treatment Wash2->RNase PI_Stain 8. Propidium Iodide Staining RNase->PI_Stain FlowCytometry 9. Flow Cytometry Acquisition PI_Stain->FlowCytometry DataAnalysis 10. Data Analysis FlowCytometry->DataAnalysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Harvest the cells. For adherent cells, use trypsinization. For suspension cells, collect them directly.

    • Transfer the cells to a centrifuge tube and centrifuge at 300 x g for 5 minutes.[5]

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9][10] This prevents cell clumping.

    • Incubate the cells on ice or at 4°C for at least 30 minutes.[5] Cells can be stored at -20°C in 70% ethanol for several weeks.[9]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.[5]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with 1-2 mL of PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[8]

    • Add 400 µL of PI staining solution (50 µg/mL) to the cells.[8]

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to improve data quality.[5]

    • Collect data for at least 10,000-20,000 single-cell events.

    • Use pulse processing (e.g., pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis.

    • Generate a histogram of PI fluorescence intensity (DNA content) on a linear scale.[11]

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Results

Treatment of susceptible cancer cells with this compound is expected to result in a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This indicates a block in the G1 to S phase transition.

Troubleshooting

  • High CV of G1 peak: Ensure gentle handling of cells, proper fixation, and a low flow rate during acquisition.

  • Cell Clumping: Add ethanol dropwise while vortexing during fixation. Filter the cell suspension through a 40 µm mesh before analysis if necessary.

  • Broad S-phase peak: Ensure cells are in logarithmic growth phase before treatment. Optimize RNase treatment to remove RNA interference.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle effects induced by this compound using flow cytometry. The methodology is robust and can be adapted for the study of other cell cycle-modulating compounds. The provided data and diagrams offer a clear understanding of the mechanism of action and the expected outcomes of this compound treatment. It is important to note that the clinical development of this compound was discontinued by Aptose Biosciences in December 2021.[12][13]

References

Application Notes and Protocols for In Vivo Animal Studies with Apto-253

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Apto-253 for in vivo animal studies, based on preclinical data. The information is intended to guide researchers in designing and executing efficacy and safety studies.

Introduction to this compound

This compound is a small molecule inhibitor of c-Myc expression, a critical oncogene implicated in a wide range of human cancers. It exerts its anti-tumor activity through a multi-faceted mechanism, primarily by stabilizing G-quadruplex DNA structures in the promoter region of the MYC gene, thereby repressing its transcription.[1][2] This leads to the induction of cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[3][4][5] A key feature of this compound is its ability to induce the tumor suppressor Krüppel-like factor 4 (KLF4) and the cell cycle inhibitor p21 (CDKN1A).[1][4] Interestingly, intracellularly, this compound is converted to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug.[1][6] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including acute myeloid leukemia (AML) and solid tumors, with a notable lack of myelosuppression, a common side effect of many chemotherapeutic agents.[7]

Mechanism of Action: c-Myc Inhibition

This compound's primary mechanism of action involves the transcriptional repression of the MYC oncogene. This is achieved through the stabilization of G-quadruplex secondary structures in the MYC promoter. The subsequent reduction in c-Myc protein levels disrupts downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to G0/G1 cell cycle arrest and apoptosis. The induction of KLF4 and p21 further contributes to this anti-proliferative effect.

Apto_253_Mechanism This compound Mechanism of Action Apto253 This compound Fe253_3 [Fe(253)3] (Active Form) Apto253->Fe253_3 Intracellular Conversion KLF4 KLF4 Induction Apto253->KLF4 G4 G-Quadruplex in MYC Promoter Fe253_3->G4 Stabilizes MYC c-Myc Transcription Inhibition G4->MYC CellCycleArrest G0/G1 Cell Cycle Arrest MYC->CellCycleArrest Leads to p21 p21 (CDKN1A) Induction KLF4->p21 p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound's c-Myc inhibition pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and in vivo preclinical studies.

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)
RajiBurkitt's Lymphoma105.4 ± 2.4
Raji/253R (Resistant)Burkitt's Lymphoma1387.7 ± 98.5
Acute Myeloid Leukemia (AML) LinesAcute Myeloid Leukemia57 - 1750
Lymphoma LinesLymphoma57 - 1750

Data sourced from multiple preclinical studies.[1][7]

Table 2: In Vivo Dosing and Administration of this compound

ParameterDetails
Animal Model Athymic nude mice, DBA/1J male mice (6 weeks)
Tumor Models KG-1, Kasumi-1, THP-1, HL-60 (AML Xenografts), H226 (NSCLC Xenograft)
Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (for IV)
10% DMSO, 90% (20% SBE-β-CD in Saline) (for oral/IP)
Dosage 15 mg/kg
Administration Intravenous (IV) injection
Dosing Schedule Twice per day (bid) for two consecutive days per week (2x q7d)
Study Duration 4 weeks

This data is compiled from various preclinical xenograft studies.[8][3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous (IV) Administration

This protocol describes the preparation of a 1 mg/mL this compound solution for intravenous injection in mice.

Materials:

  • Apto-255 (powder)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals and the dosing volume. For a 1 mg/mL final concentration, weigh the appropriate amount of this compound powder.

  • Dissolve this compound in DMSO: In a sterile vial, add the required volume of DMSO (10% of the final volume). Add the this compound powder to the DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath or brief sonication may be required to aid dissolution.

  • Add PEG300: Add the required volume of PEG300 (40% of the final volume) to the DMSO/Apto-253 solution. Vortex to mix thoroughly.

  • Add Tween-80: Add the required volume of Tween-80 (5% of the final volume). Vortex until the solution is homogeneous.

  • Add Saline: Slowly add the required volume of sterile saline (45% of the final volume) to the mixture while vortexing.

  • Final Inspection: The final solution should be a clear, homogenous solution. Visually inspect for any precipitation or particulates. If any are present, the solution should not be used.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. The stability of this formulation under various storage conditions should be validated by the end-user.

Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model

This protocol outlines a typical in vivo efficacy study of this compound in an acute myeloid leukemia (AML) xenograft mouse model.

Materials:

  • Athymic nude mice (e.g., NU/NU, 6-8 weeks old)

  • AML cell line (e.g., KG-1, MV4-11)

  • Matrigel (optional, for subcutaneous injection)

  • Prepared this compound formulation (Protocol 1)

  • Vehicle control (same composition as the this compound formulation without the active compound)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen AML cell line under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.[3]

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound (15 mg/kg) or vehicle control intravenously (IV) via the tail vein.[3]

    • Follow a dosing schedule of twice daily for two consecutive days, followed by a five-day break (2x q7d).[3]

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

    • Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Study Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a set duration (e.g., 28 days).

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth inhibition between the this compound treated group and the vehicle control group.

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Endpoint & Analysis CellCulture AML Cell Culture CellHarvest Harvest & Resuspend Cells CellCulture->CellHarvest Implantation Subcutaneous Injection of Cells CellHarvest->Implantation TumorGrowth Monitor Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment Administer this compound (15 mg/kg, IV, 2x q7d) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeated Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis Results Compare Treatment vs. Control Analysis->Results

Workflow for an in vivo efficacy study.

Safety and Toxicology Considerations

Preclinical toxicology studies have indicated that this compound is generally well-tolerated and does not produce myelosuppression, a significant advantage over many conventional chemotherapies.[7] However, as with any investigational compound, it is crucial to monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions at the injection site. Dose-range-finding studies are recommended before initiating large-scale efficacy experiments.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions, animal models, and institutional guidelines. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

References

Application Notes and Protocols for the LC/MS/MS Detection of Apto-253 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apto-253 is a novel small molecule anti-cancer agent that has demonstrated potent antiproliferative activity in a range of human malignancies.[1] this compound exerts its therapeutic effects through the induction of the tumor suppressor Krüppel-like factor 4 (KLF4) and the inhibition of the c-Myc oncogene.[2][3][4][5] A key feature of this compound is its intracellular conversion to a more active ferrous iron complex, [Fe(253)3], which is believed to be the primary active form of the drug.[1] This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves the chelation of ferrous iron to form the active metabolite [Fe(253)3]. In this complex, one iron molecule is bound to three molecules of this compound.[1] In vitro studies using human liver microsomes have indicated that this compound undergoes minimal metabolism, with only a minor hydroxylated metabolite being observed.[6]

G Apto_253 This compound Fe_Complex [Fe(253)3] Complex (Major Active Metabolite) Apto_253->Fe_Complex Intracellular Chelation of Fe(II) Hydroxylated Hydroxylated this compound (Minor Metabolite) Apto_253->Hydroxylated Hepatic Metabolism (CYP450)

Figure 1: Metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

a) Cellular Lysates

This protocol is designed for the extraction of this compound and its metabolites from cultured cells.

  • Reagents and Materials:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Acetonitrile, HPLC grade, containing 5 ng/mL of deuterated this compound (this compound-d6) as an internal standard (IS).

    • Microcentrifuge tubes

    • Cell scraper

  • Procedure:

    • Wash cultured cells (e.g., Raji lymphoma cells) twice with ice-cold PBS.[1]

    • Harvest cells using a cell scraper and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a known volume of PBS.

    • Homogenize the cell suspension in acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris and precipitated proteins.

    • Transfer the supernatant to a clean tube for LC/MS/MS analysis.

b) Plasma Samples

This protocol outlines a general protein precipitation method for the extraction of this compound and its metabolites from plasma.

  • Reagents and Materials:

    • Human plasma (or other relevant species)

    • Acetonitrile, HPLC grade, containing the internal standard (this compound-d6).

    • Microcentrifuge tubes

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture for 2 minutes to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube for analysis.

LC/MS/MS Method

a) Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column is recommended for the separation of this compound and its metabolites.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.30 mL/minute[1]

  • Gradient:

    • Start at 5% Mobile Phase B

    • Linearly increase to 95% Mobile Phase B over 10 minutes

    • Hold at 95% Mobile Phase B for 2 minutes

    • Return to 5% Mobile Phase B in 1 minute

    • Equilibrate at 5% Mobile Phase B for 6 minutes[1]

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

b) Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound36835345
This compound-d6 (IS)37435945
[Fe(253)3] Complex578.65368Optimize for instrument
Hydroxylated this compound384Determine by infusionOptimize for instrument

Note: The MRM transition for the [Fe(253)3] complex is based on its reported m/z of 578.65 and fragmentation back to the this compound molecule.[1] The transition for the hydroxylated metabolite should be determined by direct infusion of a standard or from in vitro metabolism samples.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC/MS/MS method for this compound, based on typical bioanalytical method validation guidelines. Actual values should be established during method validation in the user's laboratory.

ParameterThis compound[Fe(253)3] ComplexHydroxylated this compound
Linearity Range 1 - 1000 ng/mL5 - 5000 ng/mLTo be determined
LLOQ 1 ng/mL5 ng/mLTo be determined
ULOQ 1000 ng/mL5000 ng/mLTo be determined
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) ≤15%≤15%≤15%
Recovery (%) >85%>80%To be determined

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound-d6) Plasma->Spike Cells Cellular Lysate Cells->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto LC System Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound & Metabolites Calibrate->Quantify

Figure 2: LC/MS/MS workflow for this compound.

Conclusion

This document provides a comprehensive overview and detailed protocols for the LC/MS/MS analysis of this compound and its metabolites in biological matrices. The described methods offer the necessary sensitivity and selectivity for pharmacokinetic and metabolism studies in drug development. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable data for the characterization of this promising anti-cancer agent.

References

Application Notes and Protocols: A Synergistic Approach to Targeting Acute Myeloid Leukemia by Combining Apto-253 and FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. While FLT3 inhibitors have shown clinical efficacy, resistance often emerges, necessitating novel therapeutic strategies.

Apto-253 is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene, a critical regulator of cell growth and metabolism.[1] Given that the FLT3 signaling pathway is a known upstream regulator of c-Myc, a combination therapy targeting both FLT3 and c-Myc presents a rational and potentially synergistic approach to treating AML, particularly in cases of resistance to single-agent therapies.

These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the combination of this compound with FLT3 inhibitors in preclinical AML models.

Scientific Rationale for Combination Therapy

The convergence of the FLT3 and c-Myc signaling pathways provides a strong basis for a dual-inhibition strategy.

  • FLT3 Signaling in AML: The FLT3 receptor, upon mutation (e.g., internal tandem duplication - ITD), becomes constitutively active, leading to the continuous stimulation of downstream pro-survival and proliferative pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[2][3] These pathways ultimately converge on the nucleus to regulate the expression of key genes involved in cell cycle progression and apoptosis, with c-Myc being a pivotal downstream effector.[4]

  • This compound Mechanism of Action: this compound inhibits the expression of c-Myc, a transcription factor that is frequently overexpressed in AML and plays a central role in leukemogenesis.[5] By downregulating c-Myc, this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis in AML cells.[1][6] The molecule is also known to stabilize G-quadruplex DNA structures, which may contribute to its inhibitory effect on MYC transcription.[7][8]

  • Overcoming Resistance: Resistance to FLT3 inhibitors can occur through various mechanisms, including the activation of parallel signaling pathways that bypass the need for FLT3 signaling to maintain cell survival.[9][10] These bypass pathways often reconverge on downstream effectors like c-Myc. Therefore, the concurrent inhibition of c-Myc with this compound could circumvent this resistance mechanism. Conversely, resistance to this compound has been linked to the upregulation of the ABCG2 drug efflux pump.[11][12] Combining this compound with an FLT3 inhibitor could potentially overcome this by targeting a distinct and critical survival pathway.

Data Presentation

The following tables summarize the single-agent cytotoxic activity of this compound and various FLT3 inhibitors in common AML cell lines. This data can be used as a reference for designing initial combination experiments.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineFLT3 StatusThis compound IC50 (nM)
MV4-11ITD470
MOLM-13ITD890
MOLM-14ITD730
KG-1Wild-Type>1000

Data compiled from publicly available literature.[6][13] IC50 values can vary based on experimental conditions.

Table 2: In Vitro Cytotoxicity of FLT3 Inhibitors in AML Cell Lines

Cell LineGilteritinib IC50 (nM)Quizartinib IC50 (nM)Midostaurin IC50 (nM)
MV4-11<10.40<10
MOLM-13<10.89<10
MOLM-14<10.73<10

Data compiled from publicly available literature.[13][14] IC50 values can vary based on experimental conditions.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and FLT3 inhibitors.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound and an FLT3 inhibitor, alone and in combination, on the proliferation of AML cells.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13 for FLT3-ITD; KG-1 for FLT3-WT)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • FLT3 inhibitor (e.g., gilteritinib, quizartinib, or midostaurin; stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound and the chosen FLT3 inhibitor in complete medium.

  • Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine IC50 values. Synergy can be assessed using the Chou-Talalay method to calculate a Combination Index (CI).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and an FLT3 inhibitor, alone and in combination.

Materials:

  • AML cells

  • 6-well plates

  • This compound and FLT3 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed AML cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat cells with this compound and/or an FLT3 inhibitor at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Unstained, single-stained (Annexin V-FITC only and PI only) controls should be included for compensation and gating.

Western Blot Analysis

Objective: To assess the effect of the combination treatment on key signaling proteins.

Materials:

  • AML cells

  • 6-well plates

  • This compound and FLT3 inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-cleaved-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat AML cells as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways

G cluster_0 FLT3 Signaling cluster_1 Downstream Pathways cluster_2 c-Myc Regulation & Effect FLT3_Ligand FLT3 Ligand FLT3_R FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3_R PI3K PI3K FLT3_R->PI3K RAS RAS FLT3_R->RAS JAK JAK FLT3_R->JAK FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_R AKT AKT PI3K->AKT cMyc c-Myc AKT->cMyc MAPK MAPK/ERK RAS->MAPK MAPK->cMyc STAT5 STAT5 JAK->STAT5 STAT5->cMyc Proliferation Cell Proliferation & Survival cMyc->Proliferation Apoptosis Apoptosis cMyc->Apoptosis Apto253 This compound Apto253->cMyc

Caption: Combined inhibition of FLT3 and c-Myc signaling pathways in AML.

Experimental Workflow

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 In Vivo Studies (Proposed) Cell_Culture AML Cell Culture (FLT3-ITD & WT) Treatment Treat with this compound, FLT3 Inhibitor, or Combination Cell_Culture->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 Values Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant Synergy Calculate Combination Index IC50->Synergy Xenograft Establish AML Xenograft Model In_Vivo_Treatment Treat with Single Agents and Combination Xenograft->In_Vivo_Treatment Tumor_Burden Monitor Tumor Burden In_Vivo_Treatment->Tumor_Burden Survival Assess Survival Tumor_Burden->Survival

Caption: Proposed workflow for preclinical evaluation of this compound and FLT3 inhibitor combination.

Conclusion

The combination of this compound and FLT3 inhibitors represents a promising therapeutic strategy for AML, particularly for patients with FLT3 mutations. The scientific rationale is compelling, based on the convergence of their respective signaling pathways and the potential to overcome drug resistance. The provided protocols offer a framework for the preclinical evaluation of this combination, which could pave the way for future clinical investigations and improved outcomes for AML patients.

References

Synergistic Antitumor Activity of Apto-253 and BET Bromodomain Inhibitors in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document details the synergistic effects observed between Apto-253, a small molecule c-Myc inhibitor, and BET (Bromodomain and Extra-Terminal) bromodomain inhibitors in preclinical models of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). Both this compound and BET inhibitors are known to suppress the expression of the c-Myc oncogene, a critical driver of cell proliferation and survival in many cancers.[1][2] The combination of these two agents has been shown to result in enhanced antitumor activity, suggesting a promising therapeutic strategy. This application note provides a summary of the key findings, detailed experimental protocols for assessing this synergy, and visual representations of the underlying mechanisms and workflows.

Mechanism of Synergistic Action

This compound is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[3] Its mechanism of action involves the induction of Krüppel-like Factor 4 (KLF4), a transcription factor with tumor suppressor functions.[4] KLF4 can, in turn, negatively regulate c-Myc expression.

BET bromodomain inhibitors, such as JQ1, function by competitively binding to the bromodomains of BET proteins (e.g., BRD4).[5] This prevents the recruitment of these proteins to acetylated histones at gene promoters and enhancers, leading to the transcriptional repression of key oncogenes, most notably c-Myc.[6][7]

The synergistic effect of combining this compound and a BET inhibitor is believed to arise from their complementary mechanisms of c-Myc suppression. By targeting c-Myc through two distinct pathways—KLF4 induction (this compound) and direct transcriptional repression (BET inhibitors)—the combination can achieve a more profound and sustained downregulation of c-Myc and its downstream targets, leading to enhanced cell cycle arrest and apoptosis.

Data Presentation

The synergistic activity of this compound and the BET bromodomain inhibitor JQ1 has been demonstrated in primary patient samples from various hematologic malignancies. The following table summarizes the key findings from an ex vivo drug sensitivity assay.

Malignancy TypeNumber of Patient Samples Tested with CombinationPercentage of Samples with Synergistic Effect*
Acute Myeloid Leukemia (AML)87 (including other hematologic malignancies)~65%
Chronic Lymphocytic Leukemia (CLL)
Myelodysplastic Syndromes/Myeloproliferative Neoplasms (MDS/MPN)

*Synergistic effect is defined as a combination IC50 value at least 2-fold lower than the IC50 of either this compound or JQ1 alone.[1][6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and a BET bromodomain inhibitor (e.g., JQ1).

Cell Viability Assay (MTS Assay)

This protocol is designed to assess the effect of this compound and a BET inhibitor, alone and in combination, on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11) or primary patient-derived AML cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • BET Bromodomain Inhibitor (e.g., JQ1; stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to logarithmic growth phase.

    • Perform a cell count and determine viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for cell lines, or 1 x 10^6 cells/mL for primary samples, in a final volume of 100 µL per well.[8]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the BET inhibitor in culture medium.

    • For single-agent treatments, add the desired concentrations of each drug to the respective wells.

    • For combination treatments, add this compound and the BET inhibitor at a fixed equimolar ratio (e.g., 1:1) across a range of concentrations (up to 10 µM).[9]

    • Include vehicle control wells (DMSO-treated).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator.[9]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C.[10]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (media only) from all wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent and the combination using a non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for c-Myc and Apoptosis Markers

This protocol is used to assess the molecular effects of the drug combination on key protein levels.

Materials:

  • AML cells treated as described in the cell viability assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-c-Myc, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • After drug treatment (e.g., 24-48 hours), harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to the loading control (GAPDH). Compare the protein levels in treated versus control samples.

Flow Cytometry for Cell Cycle Analysis

This protocol is for analyzing the effects of the drug combination on cell cycle distribution.

Materials:

  • AML cells treated with this compound and/or a BET inhibitor.

  • PBS.

  • Ethanol (70%, ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest cells after drug treatment (e.g., 24-48 hours).

    • Wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway Diagram

Caption: this compound and BET inhibitor synergistic pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Culture AML Cells (Cell Lines or Primary Samples) Start->Cell_Culture Drug_Treatment Treat with this compound and/or BET Inhibitor Cell_Culture->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Viability Cell Viability Assay (MTS) Incubation->Viability Western Western Blot (c-Myc, Apoptosis Markers) Incubation->Western Flow Flow Cytometry (Cell Cycle) Incubation->Flow Data_Analysis Data Analysis (IC50, CI, Protein Levels, Cell Cycle Distribution) Viability->Data_Analysis Western->Data_Analysis Flow->Data_Analysis Conclusion Assess Synergy and Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for assessing drug synergy.

Logical Relationship Diagram

Logical_Relationship This compound This compound Dual_Myc_Inhibition Dual c-Myc Inhibition This compound->Dual_Myc_Inhibition BETi BET Inhibitor BETi->Dual_Myc_Inhibition Synergistic_Effect Synergistic Cell Death Dual_Myc_Inhibition->Synergistic_Effect

Caption: Logical flow of synergistic interaction.

References

Application Notes and Protocols for Apto-253 in BRCA1/2 Deficient Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Apto-253, a small molecule inhibitor of c-Myc expression, in cancer cell lines deficient in BRCA1 or BRCA2. The provided protocols and data are intended to facilitate research into the synthetic lethal interaction between this compound and deficiencies in the homologous recombination DNA repair pathway.

Introduction

This compound is a small molecule that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] Its mechanism of action involves the stabilization of G-quadruplex DNA structures, which leads to the downregulation of the c-MYC oncogene.[1][2] Furthermore, this compound has been demonstrated to cause DNA damage.[1][4] A key finding is the hypersensitivity of cell lines with BRCA1 or BRCA2 deficiencies to this compound, suggesting a synthetic lethal relationship that can be exploited for therapeutic purposes.[1][5] Cells with impaired BRCA1/2 function, and therefore deficient in homologous recombination repair, are particularly susceptible to the DNA damage induced by this compound.[1][5]

Although the clinical development of this compound was discontinued due to manufacturing and formulation issues, its potent and specific activity in BRCA1/2 deficient contexts makes it a valuable tool for preclinical research and drug development studies.

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, with a focus on isogenic pairs proficient and deficient in BRCA1 or BRCA2.

Cell LineBRCA StatusThis compound IC50 (nM)Reference
RajiProficient105 ± 2.4[1]
Raji/253RProficient (Resistant)1387 ± 94[1]
MV4-11Not Specified~250[6]

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines.

Isogenic Cell Line PairBRCA1 StatusThis compound IC50 (µM)Olaparib IC50 (µM)Reference
MCF10AProficient>10>10[7]
MCF10ADeficient~1~1[7]
hTERT-IMECProficient>10~5[7]
hTERT-IMECDeficient~2~0.5[7]
MCF7Proficient>10>10[7]
MCF7Deficient~2~2[7]

Table 2: Hypersensitivity of BRCA1-Deficient Cell Lines to this compound.

Isogenic Cell Line PairBRCA2 StatusThis compound IC50 (µM)Olaparib IC50 (µM)Reference
PEO1Deficient~0.5~0.1[7]
PEO4Proficient~2~1[7]
HCT116Proficient>10>10[7]
HCT116Deficient~1~1[7]

Table 3: Hypersensitivity of BRCA2-Deficient Cell Lines to this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its effects in cell culture.

Apto_253_Pathway This compound Mechanism of Action Apto253 This compound G4 G-Quadruplex DNA (e.g., in c-MYC promoter) Apto253->G4 Stabilizes DNA_Damage DNA Damage Apto253->DNA_Damage Induces cMYC c-MYC Transcription Inhibition G4->cMYC CellCycle Cell Cycle Proteins (e.g., Cyclin D, CDK4) cMYC->CellCycle Downregulates G1_Arrest G0/G1 Cell Cycle Arrest CellCycle->G1_Arrest Leads to Apoptosis Apoptosis (Caspase activation, PARP cleavage) G1_Arrest->Apoptosis DDR DNA Damage Response (ATM, γH2AX) DNA_Damage->DDR Activates SynLethal Synthetic Lethality DNA_Damage->SynLethal DDR->Apoptosis Triggers BRCA_Def BRCA1/2 Deficient Cells BRCA_Def->SynLethal

This compound Mechanism of Action

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_assays Assess Cellular Effects start Seed BRCA1/2 proficient and deficient cells treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability Assay (e.g., MTS) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) incubate->cell_cycle dna_damage DNA Damage Assessment (γH2AX staining, PARP cleavage) incubate->dna_damage analyze Data Analysis and Comparison viability->analyze apoptosis->analyze cell_cycle->analyze dna_damage->analyze

Experimental Workflow

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture BRCA1/2 proficient and deficient cell lines in appropriate media and conditions as recommended by the supplier.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use. The final DMSO concentration should not exceed 0.1%.

  • Seed cells at a density that will not reach confluency during the experiment.

  • After allowing cells to attach (for adherent lines), replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before performing downstream assays.

Cell Viability Assay (MTS)
  • Seed cells in a 96-well plate.

  • Treat cells with a range of this compound concentrations.

  • At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.[8]

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[6]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Harvest cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 1 hour at 4°C.[2]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[2][10]

  • Incubate for at least 30 minutes at room temperature in the dark.[10][11]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for PARP Cleavage
  • Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 10% gel and transfer to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against PARP overnight at 4°C. A suitable antibody should detect both full-length (116 kDa) and cleaved (89 kDa) PARP.[13][14]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa fragment indicates apoptosis.[13]

Immunofluorescence for γH2AX Foci Formation
  • Seed cells on coverslips in a multi-well plate.

  • After treatment with this compound, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[15][16]

  • Permeabilize the cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[15][16]

  • Block with 5% BSA in PBS for 30-60 minutes.[15]

  • Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[15]

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[15]

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.[15]

  • Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per cell indicates DNA double-strand breaks.

References

Application Notes and Protocols for Apto-253 in KLF4 Expression Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Apto-253, a small molecule inducer of Krüppel-like factor 4 (KLF4) expression. This document includes summaries of its effects on various cancer cell lines, detailed experimental protocols derived from published research, and visualizations of its mechanism of action and experimental workflows. While this compound has been explored in clinical trials, its development for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) was discontinued.[1][2] Nevertheless, it remains a valuable tool for preclinical research into KLF4-mediated cellular processes.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Hematologic Malignancy Cell Lines
Cell LineCancer TypeIC50 (nM)Reference(s)
MV4-11Acute Myeloid Leukemia (AML)240 - 470[3]
KG-1Acute Myeloid Leukemia (AML)-[4]
THP-1Acute Myeloid Leukemia (AML)-[4]
Kasumi-1Acute Myeloid Leukemia (AML)-[4]
Various AMLAcute Myeloid Leukemia (AML)6.9 - 305[4][5]
ALL & CMLAcute Lymphoblastic & Chronic Myeloid Leukemia39 - 250[5]
NHLNon-Hodgkin's Lymphoma11 - 190[5]
Multiple MyelomaMultiple Myeloma72 - 180[5]
RajiBurkitt's Lymphoma105[6]
Raji/253RThis compound Resistant Burkitt's Lymphoma1387[6][7]
Table 2: Effect of this compound on Gene Expression
Cell LineTreatmentGeneFold Change in ExpressionReference(s)
MV4-11500 nmol/L this compound for 6 hoursKLF42-fold increase[3]
MV4-11500 nmol/L this compound for 6 hoursCDKN1A4.5-fold increase[3]
MV4-11500 nmol/L this compoundBBC33.95-fold increase[3]
MV4-11500 nmol/L this compoundPMAIP11.38-fold increase[3]
KG-1This compound (24h)KLF414-fold increase[4]
KG-1This compound (24h)p2116-fold increase[4]
MBA-MB-468, HCC38, HCC11875-20 µM this compound for 24 hoursKLF4Dose-dependent increase[8][9]
Normal Human Lung Fibroblasts250 nM this compound for 36 hoursKLF4Marked increase in protein[10]

Signaling Pathways and Experimental Workflows

Apto_253_Signaling_Pathway Apto_253 This compound G4 G-quadruplex DNA (e.g., in MYC promoter) Apto_253->G4 stabilizes KLF4 KLF4 Expression Apto_253->KLF4 induces DNA_Damage DNA Damage Apto_253->DNA_Damage induces MYC MYC Expression G4->MYC inhibits CDKN1A CDKN1A (p21) Expression KLF4->CDKN1A regulates Apoptosis Apoptosis KLF4->Apoptosis NOXA NOXA Expression KLF4->NOXA induces (p53-independent) CellCycleArrest G0/G1 Cell Cycle Arrest CDKN1A->CellCycleArrest DNA_Damage->CellCycleArrest DNA_Damage->Apoptosis NOXA->Apoptosis Experimental_Workflow_for_Apto_253_Treatment cluster_cell_culture Cell Culture cluster_treatment This compound Treatment cluster_analysis Analysis start Seed Cells (e.g., AML cell lines) incubation Incubate Overnight start->incubation treatment Add this compound (various concentrations) or Vehicle Control incubation->treatment incubation2 Incubate for Desired Time (e.g., 6, 24, 48, 72h) treatment->incubation2 viability Cell Viability Assay (e.g., MTS, XTT) incubation2->viability gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) incubation2->gene_expression protein_analysis Protein Analysis (Western Blot) incubation2->protein_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation2->cell_cycle apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation2->apoptosis_assay

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Apto-253 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the investigational anti-cancer agent Apto-253. All quantitative data is summarized in tables for easy comparison, and detailed experimental protocols and signaling pathway diagrams are provided to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that exhibits anti-cancer activity through a multi-faceted approach. Intracellularly, it is converted to a ferrous complex, Fe(253)3, which is the principal active form.[1][2] This complex stabilizes G-quadruplex DNA structures, particularly in the promoter region of the MYC oncogene, leading to the downregulation of c-Myc expression.[3][4][5] This inhibition of the key oncogenic driver c-Myc results in G0/G1 cell cycle arrest and the induction of apoptosis.[3][6] Additionally, this compound has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor, and to cause DNA damage, further contributing to its anti-cancer effects.[3][6][7]

Q2: My cancer cell line has developed resistance to this compound. What are the known mechanisms of resistance?

The most well-documented mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP).[1][8][9] ABCG2 is a drug efflux pump that actively transports this compound out of the cell, thereby reducing its intracellular concentration and limiting its efficacy.[1][8] In Raji Burkitt's lymphoma cells, another described resistance mechanism involves the acquisition of a more stable, truncated form of the c-Myc protein and the utilization of an alternative promoter for MYC transcription that is not inhibited by G-quadruplex stabilization.[10]

Q3: Is there evidence of this compound resistance in specific cancer types?

Most of the detailed mechanistic work on this compound resistance has been conducted in the Raji Burkitt's lymphoma cell line.[1][8][10] However, the broad expression of the ABCG2 transporter in various cancer types suggests that this mechanism of resistance could be relevant in other hematological malignancies and solid tumors. The sensitivity to this compound has been shown to vary across different acute myeloid leukemia (AML) patient samples and cell lines, which may be related to intrinsic differences in drug transporter expression or other factors.[1][3]

Q4: The clinical development of this compound was discontinued. Why is this preclinical information still relevant?

While the clinical development of this compound was halted due to issues including manufacturing and a lack of clinical response in a Phase 1 trial for AML and MDS, the preclinical research into its mechanisms of action and resistance provides valuable insights for the broader field of oncology drug development.[11] Understanding how cancer cells evade therapies that target fundamental pathways like c-Myc and DNA damage response is crucial for designing next-generation therapeutics and combination strategies. The principles of ABCG2-mediated efflux and alterations in drug targets are applicable to many other anti-cancer agents.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our long-term culture.

Potential Cause Troubleshooting Steps
Overexpression of ABCG2 drug efflux pump 1. Assess ABCG2 Expression: Perform qRT-PCR or Western blot to compare ABCG2 mRNA and protein levels between your resistant and parental (sensitive) cell lines. 2. Functional Assay: Use a fluorescent ABCG2 substrate (e.g., Hoechst 33342) in a flow cytometry-based efflux assay to confirm increased pump activity. 3. Pharmacological Inhibition: Treat resistant cells with this compound in combination with a specific ABCG2 inhibitor, such as Ko143. A restoration of sensitivity would indicate ABCG2-mediated resistance.[1][8]
Alterations in the c-Myc protein or its regulation 1. Sequence the MYC gene: Check for mutations or deletions, particularly in exon 2, which may lead to a more stable, truncated protein.[10] 2. Analyze MYC Promoter Usage: Investigate if an alternative promoter is being used for MYC transcription.[10] 3. Assess c-Myc Protein Stability: Perform a cycloheximide chase assay followed by Western blotting to compare the half-life of the c-Myc protein in resistant and sensitive cells.
Reduced intracellular drug accumulation 1. Quantify Intracellular Drug Levels: Use LC-MS/MS to measure the intracellular concentration of this compound and its active metabolite, Fe(253)3, in both sensitive and resistant cells after treatment. A significant reduction in the resistant line points to an efflux-based mechanism.[1]

Problem 2: Difficulty in generating a stable this compound resistant cell line.

Potential Cause Troubleshooting Steps
Inappropriate starting concentration or dose escalation 1. Determine the IC50: Accurately determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay (e.g., MTS, CellTiter-Glo). 2. Start with a low concentration: Begin the selection process with a concentration of this compound that is at or slightly below the IC25 to allow for gradual adaptation. 3. Stepwise dose escalation: Once the cells have recovered and are proliferating steadily, slowly increase the this compound concentration in a stepwise manner. A 1.5 to 2-fold increase at each step is a common starting point.
Cell line instability or heterogeneity 1. Clonal Selection: After establishing a resistant population, perform single-cell cloning to generate a more homogenous and stable resistant cell line. 2. Regularly monitor resistance: Periodically re-evaluate the IC50 of the resistant line to ensure the phenotype is stable over time, especially after cryopreservation and thawing.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia0.47 (48h), 0.40 (72h), 0.24 (120h)[3]
KG-1Acute Myeloid Leukemia~0.6
EOL-1Acute Myeloid Leukemia~0.3
RajiBurkitt's Lymphoma0.105 ± 0.0024
Various AML and Lymphoma LinesHematological Malignancies0.057 to 1.75[3][7]
Various Solid Tumor LinesColon, NSCLC, etc.~0.04 to 2.6[1]

Table 2: Characterization of this compound Resistance in Raji Cells

Cell LineIC50 of this compound (nM)Fold ResistanceIntracellular Fe(253)3 Accumulation (relative to sensitive cells)
Raji (Parental)105.4 ± 2.4[1]-1.0
Raji/253R (Resistant)1387.7 ± 98.5[1]16.7 ± 3.9[1]~16-fold reduced[1]

Table 3: Reversal of this compound Resistance with an ABCG2 Inhibitor

Cell LineTreatmentFold Reversal of Resistance
Raji/253RThis compound + 5 nM Ko1431.6[8]
Raji/253RThis compound + 50 nM Ko1436.8[8]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

  • Determine the IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound after 72-96 hours of continuous exposure using a standard cell viability assay (e.g., MTS or CellTiter-Glo).

  • Initial Exposure: Seed the parental cells at a low density and treat with this compound at a concentration equal to the IC25.

  • Recovery and Expansion: Maintain the cells in the this compound-containing medium, replacing it every 2-3 days. The majority of cells will likely die. Allow the surviving cells to recover and repopulate the culture vessel.

  • Stepwise Dose Escalation: Once the cells are actively proliferating in the presence of the initial this compound concentration, passage them and increase the drug concentration by 1.5 to 2-fold.

  • Repeat and Stabilize: Repeat step 4 for several months, gradually increasing the this compound concentration. The resistant phenotype should be periodically confirmed by an IC50 determination. A stable resistant cell line should maintain its resistance after being cultured in a drug-free medium for several passages.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.

Protocol 2: ABCG2-Mediated Efflux Assay

  • Cell Preparation: Harvest both parental and this compound resistant cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS) at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Optional): Pre-incubate a sample of the resistant cells with a known ABCG2 inhibitor (e.g., 5 µM Ko143) for 30-60 minutes at 37°C.

  • Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 at 5 µM) to all cell suspensions and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Phase: Wash the cells with a cold buffer to remove excess substrate. Resuspend the cells in a fresh, pre-warmed buffer and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. The inhibitor-treated resistant cells should show an increase in fluorescence, confirming ABCG2-mediated efflux.

Mandatory Visualizations

Apto_253_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Apto-253_intra This compound This compound->Apto-253_intra Uptake Fe(253)3 Fe(253)3 (Active Complex) Apto-253_intra->Fe(253)3 Conversion KLF4_Induction KLF4 Induction Apto-253_intra->KLF4_Induction Induces DNA_Damage DNA Damage Apto-253_intra->DNA_Damage Induces G4_DNA G-quadruplex DNA (MYC Promoter) Fe(253)3->G4_DNA Stabilizes c-Myc_Transcription c-Myc Transcription G4_DNA->c-Myc_Transcription Inhibits c-Myc_Protein c-Myc Protein c-Myc_Transcription->c-Myc_Protein Leads to Cell_Cycle_Progression Cell Cycle Progression c-Myc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis c-Myc_Protein->Apoptosis Inhibits G0G1_Arrest G0/G1 Arrest Cell_Cycle_Progression->G0G1_Arrest Inhibited by this compound DNA_Damage->G0G1_Arrest Leads to G0G1_Arrest->Apoptosis Can lead to

Caption: Mechanism of action of this compound.

Apto_253_Resistance cluster_extracellular Extracellular cluster_intracellular Intracellular Apto-253_ext This compound Apto-253_int This compound Apto-253_ext->Apto-253_int Uptake ABCG2_Pump ABCG2 Efflux Pump Apto-253_int->ABCG2_Pump Substrate for Therapeutic_Effect Therapeutic Effect Apto-253_int->Therapeutic_Effect Leads to Reduced_this compound Reduced Intracellular This compound Resistance Drug Resistance Reduced_this compound->Resistance Causes Reduced_this compound->Therapeutic_Effect Reduces ABCG2_Pump->Apto-253_ext Efflux ABCG2_Pump->Reduced_this compound Leads to MYC_Alterations c-Myc Alterations (Truncation, Alt. Promoter) MYC_Alterations->Resistance Causes Ko143 Ko143 (ABCG2 Inhibitor) Ko143->ABCG2_Pump Inhibits

Caption: Mechanisms of resistance to this compound.

Experimental_Workflow Start Start: Sensitive Cancer Cell Line Determine_IC50 Determine this compound IC50 Start->Determine_IC50 Continuous_Exposure Continuous Exposure to Increasing [this compound] Determine_IC50->Continuous_Exposure Resistant_Population Establish Resistant Cell Population Continuous_Exposure->Resistant_Population Characterize_Resistance Characterize Resistance (IC50 Shift, Efflux Assay) Resistant_Population->Characterize_Resistance Investigate_Mechanism Investigate Mechanism (ABCG2, MYC analysis) Characterize_Resistance->Investigate_Mechanism Test_Reversal_Strategies Test Reversal Strategies (e.g., Combination Therapy) Investigate_Mechanism->Test_Reversal_Strategies End End: Overcoming Resistance Test_Reversal_Strategies->End

Caption: Workflow for studying this compound resistance.

References

Apto-253 Clinical Trial Discontinuation: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons leading to the discontinuation of the Apto-253 clinical trial. The information is presented in a question-and-answer format to directly address potential queries and concerns.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for this compound?

This compound is a small molecule that was developed for the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] Its primary mechanism of action was the inhibition of c-Myc expression, a key oncogene implicated in cell growth, metabolism, and proliferation.[3][4] this compound was found to downregulate MYC at both the mRNA and protein levels, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] The molecule was observed to stabilize G-quadruplex DNA structures in the MYC promoter, thereby inhibiting its transcription.[4][6][7]

Q2: What were the key reasons for the discontinuation of the this compound clinical trial?

The clinical development of this compound was ultimately discontinued due to a combination of factors:

  • Lack of Clinical Response: In a Phase 1b study involving patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), this compound did not demonstrate a clinical response.[3]

  • Clinical Hold and Manufacturing Issues: The Phase 1b trial was placed on a clinical hold by the FDA in 2015.[3][8] This was prompted by an issue with an infusion pump, which was later linked to chemistry, manufacturing, and control (CMC) issues, including irregularities in manufacturing documentation and problems with the drug's solubility and formulation.[2][3][9] Although the clinical hold was eventually lifted in 2018 after three years, the manufacturing challenges posed a significant setback.[9]

  • Prioritization of Other Pipeline Candidates: Aptose Biosciences, the developer of this compound, decided to discontinue its development in December 2021 to focus on other more promising candidates in their pipeline, namely HM43239 and luxeptinib.[3][10]

Q3: What specific manufacturing and formulation issues were encountered during the clinical trial?

The primary manufacturing issue arose from an operational problem with an IV infusion pump, which experienced back pressure at the filter during patient dosing.[8] This led to a broader investigation that uncovered:

  • Irregularities in Manufacturing Documentation: Concerns were raised about the consistency and quality standards of the documented manufacturing procedures for the drug product.[8]

  • Solubility and Formulation Problems: The initial formulation of this compound had solubility issues that contributed to the infusion pump problem.[3][9] This necessitated a change in the drug substance from a salt to a free base and a modification of the drug product formulation.[11]

Troubleshooting Guide for Preclinical Researchers

This guide addresses potential issues that researchers working with this compound or similar c-Myc inhibitors in a preclinical setting might encounter.

Issue 1: Inconsistent cellular uptake or activity of this compound.

  • Potential Cause: As discovered during its clinical development, this compound is transformed intracellularly into a ferrous complex, Fe(253)3, which is the principal active form of the drug.[1][12] Variability in intracellular iron levels could affect the formation of this active complex.

  • Troubleshooting Steps:

    • Ensure consistent iron concentrations in cell culture media.

    • Consider pre-complexing this compound with iron to form Fe(253)3 before cellular treatment to ensure consistent delivery of the active form.[1]

    • Verify the intracellular concentration of both this compound and Fe(253)3 using LC/MS/ESI analysis if possible.[12]

Issue 2: Lack of c-Myc downregulation despite treatment with this compound.

  • Potential Cause: The mechanism of this compound involves binding to G-quadruplex structures in the MYC promoter.[4][6] The stability and formation of these structures can be influenced by various cellular factors.

  • Troubleshooting Steps:

    • Confirm the presence of G-quadruplex forming sequences in the MYC promoter of the cell line being used.

    • Assess the expression of proteins known to interact with and stabilize G-quadruplexes.

    • Evaluate the effect of this compound on MYC mRNA stability, as it has been shown to decrease it.[1]

Quantitative Data Summary

Table 1: this compound In Vitro Efficacy

Cell Line TypeIC50 RangeReference
Acute Myeloid Leukemia (AML)57 nmol/L to 1.75 µmol/L[1]
Lymphoma57 nmol/L to 1.75 µmol/L[1]
Colon and Non-small cell lung carcinomas0.04 to 2.6 µmol/L[12]

Table 2: Phase 1 Solid Tumor Trial Outcomes (Advanced or Metastatic Solid Tumors)

ParameterValueReference
Number of Patients Treated32[13]
Dose Escalation Range20 to 387 mg/m²[13]
Maximum Tolerated Dose (MTD)298 mg/m²[13]
Recommended Phase 2 Dose229 mg/m²[13]
Best Overall ResponseStable Disease (SD) in 5 of 21 evaluable patients (23.8%)[13]
Duration of Stable Disease3.6 to 8.4 months[13]
Most Common Treatment-Emergent Adverse Event (>10%)Fatigue[13]
Dose-Limiting Toxicities (at 387 mg/m²)Hypersensitivity reaction, transient hypotension[13]

Experimental Protocols & Methodologies

Key Experiment: Assessment of c-Myc mRNA and Protein Levels

  • Objective: To determine the effect of this compound on the expression of the c-Myc oncogene.

  • Methodology:

    • Cell Culture: AML cell lines (e.g., MV4-11, EOL-1, KG-1) are cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of this compound or vehicle control for specified time points (e.g., up to 24 hours).

    • RNA Isolation and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the relative expression levels of MYC mRNA, normalized to a housekeeping gene.

    • Protein Extraction and Western Blotting: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for c-Myc and a loading control (e.g., β-actin).

    • Data Analysis: Changes in mRNA and protein levels are quantified and compared between treated and control groups.

Visualizations

G cluster_0 This compound Clinical Trial Discontinuation Pathway Infusion_Pump_Issue Infusion Pump Back Pressure Manufacturing_Review Review of Manufacturing Processes & Documentation Infusion_Pump_Issue->Manufacturing_Review Triggers CMC_Issues Identification of CMC Issues (Solubility, Formulation) Manufacturing_Review->CMC_Issues Clinical_Hold FDA Clinical Hold (2015) CMC_Issues->Clinical_Hold Reformulation Drug Reformulation & Manufacturing Optimization Clinical_Hold->Reformulation Leads to Hold_Lifted Clinical Hold Lifted (2018) Reformulation->Hold_Lifted Phase1b_Continues Phase 1b Trial Resumes Hold_Lifted->Phase1b_Continues No_Response Lack of Clinical Response in AML/MDS Patients Phase1b_Continues->No_Response Discontinuation Discontinuation of Clinical Development (2021) No_Response->Discontinuation Prioritization Prioritization of Other Pipeline Candidates Prioritization->Discontinuation

Caption: Logical flow of events leading to the discontinuation of the this compound clinical trial.

G cluster_1 This compound Mechanism of Action Apto253 This compound Intracellular_Conversion Intracellular Conversion Apto253->Intracellular_Conversion MYC_mRNA_Destabilization Destabilization of MYC mRNA Apto253->MYC_mRNA_Destabilization Fe253_3 Fe(253)3 Complex Intracellular_Conversion->Fe253_3 G4_Stabilization G-Quadruplex Stabilization Fe253_3->G4_Stabilization MYC_Transcription_Inhibition Inhibition of MYC Transcription G4_Stabilization->MYC_Transcription_Inhibition MYC_Promoter MYC Promoter MYC_Promoter->G4_Stabilization Reduced_MYC Reduced c-Myc Protein Levels MYC_Transcription_Inhibition->Reduced_MYC MYC_mRNA_Destabilization->Reduced_MYC Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Reduced_MYC->Cell_Cycle_Arrest Apoptosis Apoptosis Reduced_MYC->Apoptosis

Caption: Signaling pathway illustrating the mechanism of action of this compound.

References

Off-target effects of Apto-253 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Apto-253 in cellular models. The content is structured to address common questions and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that primarily functions as an inhibitor of c-Myc expression.[1][2][3] Its mechanism involves binding to and stabilizing G-quadruplex (G4) DNA structures found in the promoter region of the MYC oncogene.[1][4][5] This stabilization impedes transcription, leading to a time- and concentration-dependent reduction in both MYC mRNA and protein levels.[4][5][6] This action subsequently induces G0/G1 cell cycle arrest and apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[2][5][6]

Q2: What is the active form of this compound within the cell?

Inside the cell, this compound is converted from its monomeric form into a ferrous complex, [Fe(253)3], which consists of one iron molecule and three this compound molecules.[4][7][8] This complex is considered the principal and more active intracellular form of the drug.[7] Both the monomer and the ferrous complex are capable of stabilizing G4 DNA structures.[4][5][9]

Q3: What are the key "off-target" or broader mechanistic effects of this compound?

Beyond direct c-Myc inhibition, this compound elicits several other significant cellular effects:

  • Induction of KLF4: It induces the expression of the tumor suppressor Krüppel-like factor 4 (KLF4).[1][10][11]

  • Upregulation of p21 (CDKN1A): The compound consistently upregulates CDKN1A (p21), a key mediator of cell cycle arrest.[3][4][5]

  • DNA Damage Response: this compound treatment leads to DNA damage, activating cellular stress and DNA damage response (DDR) pathways.[4][7][8] This is evidenced by the accumulation of markers like γ-H2AX, and the activation of p53, Chk1, and Chk2.[4][6][12]

  • Cell Cycle Inhibition: It causes a dose-dependent decrease in the levels of cell cycle proteins CDK4 and Cyclin D3.[4][6]

Q4: Why was the clinical development of this compound discontinued?

The clinical development of this compound was officially discontinued in December 2021.[13][14] This decision was based on several factors, including a multi-year clinical hold by the FDA that began in 2015 due to issues with manufacturing documentation and drug solubility.[13][15] Ultimately, a Phase 1b study in AML and MDS patients showed that this compound did not induce a clinical response, leading the company to prioritize other pipeline candidates.[13]

Troubleshooting Guides

Problem 1: Inconsistent results or lower-than-expected potency.

  • Possible Cause: this compound has known solubility and manufacturing challenges that can affect its stability and potency.[13] The compound's conversion to the active [Fe(253)3] complex may also vary between experiments.

  • Troubleshooting Steps:

    • Fresh Preparation: Always prepare fresh solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The recommended solvent is DMSO.[3]

    • Solubility Check: After dissolving in DMSO, ensure the solution is clear and free of precipitates. If necessary, gently warm the solution.

    • Consistent Supplier: Use this compound from a single, reputable supplier to minimize batch-to-batch variability.

    • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can chelate iron and potentially affect the formation of the active [Fe(253)3] complex. Maintain consistent serum concentrations across all experiments.

    • Positive Controls: Use a well-characterized G4-stabilizing agent (e.g., TMPyP4) as a positive control to ensure the experimental system is responsive to this class of compounds.[12]

Problem 2: Cells are developing resistance to this compound.

  • Possible Cause: Acquired resistance to this compound has been linked to the overexpression of the ABCG2 drug efflux pump, which reduces the intracellular accumulation of the active [Fe(253)3] complex.[7][8]

  • Troubleshooting Steps:

    • Verify ABCG2 Expression: Use qRT-PCR or Western blotting to check for an increase in ABCG2 expression in your resistant cell line compared to the parental line.

    • Use ABCG2 Inhibitors: Co-treat resistant cells with this compound and a known ABCG2 inhibitor (e.g., Ko143). A restoration of sensitivity would confirm ABCG2-mediated resistance.[7]

    • Monitor Drug Accumulation: If possible, use LC/MS analysis to quantify the intracellular levels of both this compound and the [Fe(253)3] complex in sensitive versus resistant cells. Resistant cells are expected to show significantly lower accumulation.[7]

Problem 3: Difficulty in detecting significant c-Myc downregulation.

  • Possible Cause: The downregulation of c-Myc is both time- and concentration-dependent. The effect may be missed if endpoints are not chosen carefully.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing c-Myc mRNA and protein reduction in your specific cell line. Effects on mRNA can be seen as early as 6 hours.[4][6]

    • Dose-Response Analysis: Ensure you are using a concentration at or above the IC50 for your cell line. The degree of c-Myc inhibition correlates with the cytotoxic potency of the drug.[4][6]

    • Assess mRNA and Protein: Analyze both mRNA levels (via qRT-PCR) and protein levels (via Western blot) as changes in transcription precede changes in protein expression.[4]

    • Cell Line Specificity: Basal c-Myc expression is much higher in AML cell lines compared to normal cells like PBMCs.[2][6] Ensure your cellular model has sufficiently high basal c-Myc expression to detect a significant reduction.

Quantitative Data Summary

Table 1: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines

Cell Line TypeIC50 RangeReference(s)
Acute Myeloid Leukemia (AML)57 nM – 1.75 µM[1][4]
Lymphoma (Raji)~105 nM[1][7]
Various Human Tumor Cell Lines40 nM – 2.6 µM[7]

Table 2: Summary of Cellular Effects of this compound in AML Models

ParameterEffectConcentration / TimeReference(s)
Cell Cycle G0/G1 arrestDose- and time-dependent[4][5][16]
Apoptosis Induction of early and late apoptosisDose- and time-dependent[4][6]
c-Myc Protein Downregulation24 hours[4][6]
c-Myc mRNA DownregulationAs early as 6 hours[4][6]
CDK4 & Cyclin D3 Dose-dependent decrease in protein levels24 hours[4][6]
p21 (CDKN1A) UpregulationEarly event[4][6]
γ-H2AX Induction (marker of DNA double-strand breaks)24 hours[4]

Experimental Protocols

Protocol 1: Cell Viability Assay

  • Cell Plating: Plate cells in a 96-well plate at a density appropriate for a 5-day proliferation assay.

  • Drug Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 120 hours).

  • MTS Reagent: Add CellTiter 96 AQueous One Solution (MTS) reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine IC50 values using appropriate software (e.g., GraphPad Prism).[7]

Protocol 2: Western Blotting for Key Markers

  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., c-Myc, p21, CDK4, γ-H2AX, GAPDH).[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment & Harvest: Treat cells with this compound for the desired time (e.g., 2 to 24 hours).[4] Harvest cells by centrifugation.

  • Fixation: Wash cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the cell cycle distribution (G0/G1, S, G2/M phases) using appropriate software (e.g., FlowJo).

Visualizations

Apto_253_Mechanism cluster_cell Cellular Environment cluster_nucleus Nucleus Apto253_in This compound (Monomer) Fe_complex [Fe(253)3] (Active Ferrous Complex) Apto253_in->Fe_complex Intracellular Conversion G4 c-MYC Promoter G-Quadruplex Fe_complex->G4 Stabilizes p21_gene CDKN1A (p21) Gene Fe_complex->p21_gene Induces DNA_damage DNA Damage Fe_complex->DNA_damage Induces MYC_transcription c-MYC Transcription G4->MYC_transcription Inhibits MYC_protein c-MYC Protein MYC_transcription->MYC_protein Cell_Cycle Cell Cycle Progression MYC_protein->Cell_Cycle Promotes p21_protein p21 Protein p21_gene->p21_protein p21_protein->Cell_Cycle Inhibits (G1 Arrest) DDR DNA Damage Response (γ-H2AX, p53) DNA_damage->DDR Apoptosis Apoptosis Cell_Cycle->Apoptosis Leads to DDR->Apoptosis Triggers

Caption: this compound signaling pathway.

Experimental_Workflow cluster_assays Parallel Assays cluster_endpoints Key Endpoints Measured start Start: Treat Cells with this compound (Dose-Response & Time-Course) viability Cell Viability (MTS Assay) start->viability western Protein Expression (Western Blot) start->western flow Cell Cycle / Apoptosis (Flow Cytometry) start->flow qpcr mRNA Expression (qRT-PCR) start->qpcr ic50 IC50 viability->ic50 proteins c-Myc, p21, γ-H2AX, CDK4, Cyclin D3 western->proteins cycle G1 Arrest, Sub-G1 (Apoptosis) flow->cycle mrna c-Myc mRNA qpcr->mrna analysis Data Analysis & Interpretation ic50->analysis proteins->analysis cycle->analysis mrna->analysis

Caption: Experimental workflow for assessing this compound activity.

Caption: Troubleshooting logic for inconsistent this compound results.

References

Technical Support Center: Apto-253 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists using Apto-253 in in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that exerts its anti-cancer effects through a multi-faceted mechanism. Primarily, it stabilizes G-quadruplex (G4) DNA structures, particularly in the promoter region of the MYC oncogene. This stabilization leads to the transcriptional repression of c-Myc, a key regulator of cell proliferation and survival. Additionally, this compound induces the expression of the tumor suppressor Krüppel-like factor 4 (KLF4). The downstream effects of these actions include cell cycle arrest at the G0/G1 phase, induction of apoptosis, and DNA damage. It is important to note that this compound is converted intracellularly to its active form, a ferrous complex designated as [Fe(253)3], which is also a potent G4 stabilizer.

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

The effective concentration of this compound is highly dependent on the cell line being studied. Based on published data, a good starting point for dose-response experiments is a range from 50 nM to 5 µM. For many acute myeloid leukemia (AML) cell lines, IC50 values (the concentration that inhibits 50% of cell growth) are in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-20 mM). To avoid solubility issues arising from moisture-absorbing DMSO, use fresh solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium.

Q4: How does the intracellular conversion of this compound to [Fe(253)3] affect experimental design?

The conversion of this compound to its active iron complex, [Fe(253)3], is a key step in its mechanism of action. This process is dependent on the availability of intracellular iron. While most cell culture media contain sufficient iron for this conversion, researchers should be aware of this dependency. If you are working in an iron-depleted medium or with cell lines that have altered iron metabolism, the efficacy of this compound may be affected.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observed activity of this compound Inappropriate dosage: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value for your cell line.
Cell line resistance: Some cell lines may be inherently resistant to this compound. Resistance can be mediated by overexpression of the ABCG2 drug efflux pump.Test for the expression of ABCG2 in your cell line. If high, consider using a cell line with lower ABCG2 expression or co-administering an ABCG2 inhibitor.
Solubility issues: this compound may have precipitated out of solution, especially at higher concentrations or in aqueous media.Ensure the stock solution is fully dissolved in high-quality, anhydrous DMSO. When preparing working solutions, dilute the stock in pre-warmed media and mix thoroughly. Avoid using old DMSO stock that may have absorbed moisture.
Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Aliquot stock solutions and store them at -80°C. Use a fresh aliquot for each experiment.
High variability between replicate experiments Inconsistent cell seeding density: Variations in the number of cells plated can lead to inconsistent results.Ensure accurate and consistent cell counting and seeding for all experiments.
Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the drug and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of this compound: If the compound is not fully dissolved, the actual concentration in the media will be inconsistent.Visually inspect your working solutions to ensure there is no precipitate. If necessary, sonicate briefly to aid dissolution.
Unexpected off-target effects Non-specific toxicity: At very high concentrations, this compound may exhibit off-target effects leading to non-specific cytotoxicity.Use the lowest effective concentration determined from your dose-response curve. Include appropriate negative and positive controls in your experiments.
Interaction with media components: Components in the cell culture media could potentially interact with this compound.Maintain consistent media formulation across all experiments. If you suspect an interaction, you could test the effect of this compound in a simpler, serum-free medium for a short duration, if your cells can tolerate it.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MV4-11Acute Myeloid Leukemia (AML)470 (48h exposure)
KG-1Acute Myeloid Leukemia (AML)~600
EOL-1Acute Myeloid Leukemia (AML)~300
RajiBurkitt's Lymphoma105
Raji/253R (Resistant)Burkitt's Lymphoma1387
Various AML and Lymphoma LinesHematologic Malignancies57 - 1750

Note: IC50 values can vary depending on the assay conditions and exposure time.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, ensure they are evenly distributed. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations. Remove 50 µL of media from each well and add 50 µL of the 2x this compound dilutions. Include vehicle control wells treated with DMSO at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Add 400 µL of 1x Annexin V binding buffer to each sample and acquire the data on a flow cytometer within one hour.

  • Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol 3: Western Blotting for c-Myc and p21 Expression
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

Apto_253_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Apto_253_monomer This compound (monomer) Apto_253_complex [Fe(253)3] (active complex) Apto_253_monomer->Apto_253_complex Intracellular conversion G4 G-quadruplex (c-Myc promoter) Apto_253_complex->G4 Stabilization KLF4_induction KLF4 Induction Apto_253_complex->KLF4_induction DNA_Damage DNA Damage Apto_253_complex->DNA_Damage cMyc_transcription c-Myc Transcription G4->cMyc_transcription Inhibition cMyc_protein c-Myc Protein cMyc_transcription->cMyc_protein Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest cMyc_protein->Cell_Cycle_Arrest p21_induction p21 Induction KLF4_induction->p21_induction p21_induction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_assays Endpoint Assays start Start Experiment cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTS) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (e.g., c-Myc, p21) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end Troubleshooting_Flowchart cluster_solutions Potential Solutions start Unexpected Experimental Results check_drug Check this compound Stock (Solubility, Storage, Age) start->check_drug check_cells Verify Cell Line (Identity, Health, Density) start->check_cells check_protocol Review Experimental Protocol (Controls, Reagents, Timing) start->check_protocol new_drug Prepare Fresh this compound Stock check_drug->new_drug optimize_cells Optimize Cell Seeding Density check_cells->optimize_cells rerun_controls Re-run with Proper Controls check_protocol->rerun_controls

Manufacturing and formulation challenges of Apto-253

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apto-253. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that functions as an inhibitor of c-Myc expression.[1][2][3] It selectively induces CDKN1A (p21), which leads to G0-G1 cell-cycle arrest and subsequently triggers apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[2][3][4] A key feature of its mechanism is the stabilization of G-quadruplex DNA.[1][4]

Q2: What is the active form of this compound within cells?

In the intracellular environment, this compound is converted into a ferrous complex, [Fe(253)3], which is considered to be the principal active form of the drug.[4][5] This complex, along with the parent this compound molecule, binds to and stabilizes G-quadruplex (G4) motifs in the promoters of oncogenes like MYC.[4]

Q3: Why was the clinical development of this compound halted?

The clinical development of this compound was discontinued after a Phase 1 study in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) showed no clinical response.[6] While the compound faced a three-year clinical hold due to manufacturing and solubility issues, the final decision to halt development was based on its lack of efficacy in the clinical trial.[6]

Q4: What were the key manufacturing and formulation challenges associated with this compound?

The primary challenges were related to the compound's poor solubility and stability.[6][7] These issues led to a clinical hold in 2015 following an incident with an IV infusion pump clogging at a clinical site.[7][8] The root cause was identified as chemistry and manufacturing-based issues, which necessitated the development of a new formulation to improve solubility and stability.[7][9]

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solutions.

  • Problem: this compound is insoluble in water and ethanol, which can lead to precipitation when preparing aqueous solutions for in vitro or in vivo experiments.[2][10]

  • Recommendation:

    • Prepare a stock solution in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[2]

    • For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to ensure rapid and thorough mixing to avoid localized high concentrations that can lead to precipitation.

    • For in vivo studies, a suspension can be prepared using vehicles like CMC-Na.[10][11]

Issue 2: Inconsistent results in cell-based assays.

  • Problem: Variability in the potency (IC50 values) of this compound across different experiments.

  • Possible Causes & Solutions:

    • Precipitation: As mentioned above, ensure the compound is fully dissolved and not precipitating in the culture medium. Visually inspect for any particulate matter.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. IC50 values have been reported to range from 57 nM to 1.75 µM in various AML and lymphoma cell lines.[1][12] It is advisable to perform a dose-response curve for each new cell line.

    • Exposure Time: The duration of exposure to this compound can influence its cytotoxic effects.[4] Ensure consistent incubation times across experiments.

Issue 3: Difficulties with intravenous administration in animal models.

  • Problem: Clogging of infusion lines or catheters during intravenous delivery, similar to the issue observed in the clinical trial.[7][8]

  • Recommendation:

    • Formulation: Utilize a well-characterized and stable formulation. The reformulated version developed by Aptose Biosciences reportedly had improved solubility.[7] While the exact composition of the improved clinical formulation is not publicly available, researchers may need to explore various co-solvents or drug delivery systems.

    • Filtration: While filtration is a standard procedure, the choice of filter is critical. Given the reported issues, ensure the formulation is compatible with the filter material and pore size to avoid precipitation or aggregation.

    • Flow Rate: A slower infusion rate might mitigate the risk of precipitation and clogging.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO73 mg/mL (198.7 mM)[2][10]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
WaterInsoluble[2][10]
EthanolInsoluble[2][10]

Table 2: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50
RajiLymphoma105 ± 2.4 nM[1]
Raji/253R (Resistant)Lymphoma1387 ± 94 nM[1]
Various AML and Lymphoma Cell LinesAML, Lymphoma57 nM to 1.75 µM[12]
MV4-11AML0.47 µM (48h), 0.40 µM (72h), 0.24 µM (120h)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. d. Store the stock solution at -20°C or -80°C.[11]

Protocol 2: General Cell Viability Assay (MTS Assay)

  • Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the this compound DMSO stock solution in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[4]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours until a color change is observed.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Visualizations

Apto_253_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Fe_complex [Fe(253)3] Complex This compound->Fe_complex Intracellular Conversion G4_DNA G-quadruplex DNA (c-Myc Promoter) Fe_complex->G4_DNA Stabilization cMyc_inhibition Inhibition of c-Myc Transcription G4_DNA->cMyc_inhibition p21_induction Induction of CDKN1A (p21) cMyc_inhibition->p21_induction cell_cycle_arrest G0/G1 Cell Cycle Arrest p21_induction->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Apto_253_Experimental_Workflow cluster_preparation Solution Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Administration start This compound (Powder) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute in Culture Medium stock->dilute Critical Step: Avoid Precipitation formulate Formulate in Vehicle (e.g., CMC-Na) stock->formulate Critical Step: Ensure Stability treat Treat Cells dilute->treat analyze Analyze (e.g., MTS Assay) treat->analyze administer Administer (IV) formulate->administer monitor Monitor for Efficacy & Toxicity administer->monitor

Caption: Experimental workflow for this compound preparation and use.

References

Navigating Apto-253 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving the investigational anti-cancer agent Apto-253. In a question-and-answer format, this guide addresses specific issues that may arise during in vitro studies and offers detailed troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that has been shown to inhibit the expression of the c-Myc oncogene.[1][2] It achieves this by stabilizing G-quadruplex DNA structures, particularly in the promoter region of the MYC gene.[3] This action leads to the induction of G0/G1 cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[1][2][3][4] An important aspect of its activity is its intracellular conversion to a ferrous complex, [Fe(253)3], which is believed to be the active form of the drug that interacts with G-quadruplex DNA.[3][4][5]

Q2: I am observing lower than expected cytotoxicity in my cell line. What are the potential causes?

A2: Several factors could contribute to reduced cytotoxicity. Firstly, inherent or acquired resistance in the cell line is a possibility. One documented mechanism of resistance to this compound is the upregulation of the ABCG2 drug efflux pump, which actively removes the drug from the cell.[1][5] Secondly, the specific cell line's genetic background, such as the status of DNA repair pathways like BRCA1/2, can influence sensitivity.[5] Cells with deficiencies in these pathways have shown hypersensitivity to this compound. Lastly, issues with the compound itself, such as solubility and stability in your experimental setup, could lead to a lower effective concentration.

Q3: My this compound stock solution appears to have precipitated. How should I handle this?

A3: this compound has poor solubility in aqueous solutions. It is typically dissolved in DMSO for in vitro experiments. If you observe precipitation, it is recommended to gently warm the solution and vortex it to try and redissolve the compound. However, to avoid this issue, it is best to prepare fresh dilutions from a concentrated DMSO stock for each experiment and avoid repeated freeze-thaw cycles. Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: Are there any known off-target effects of this compound that could explain unexpected results?

A4: While the primary target of this compound is the c-Myc pathway, research has revealed that its effects are broader. Gene expression analyses have shown that this compound treatment can also induce DNA damage response and endoplasmic reticulum (ER) stress pathways.[3][4] These "off-target" or secondary effects are likely a consequence of the DNA damage induced by the stabilization of G-quadruplexes and could contribute to the overall cellular response, potentially leading to unexpected phenotypic changes.

Troubleshooting Guides

Inconsistent Cell Viability Assay Results

If you are observing high variability or lower-than-expected efficacy in your cell viability assays (e.g., MTT, MTS, or resazurin-based assays), consider the following:

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture wells for any signs of drug precipitation, which can lead to an inaccurate assessment of cell viability. Prepare fresh dilutions of this compound for each experiment.
Incomplete Dissolution Ensure the this compound stock solution is fully dissolved in DMSO before further dilution into culture medium. Gentle warming and vortexing may be necessary.
Interaction with Assay Reagents As this compound is a colored compound, it may interfere with colorimetric readouts. Run a control with this compound in cell-free medium to assess any direct interaction with the assay reagents.
Cell Line Resistance If you suspect resistance, you can test for the expression of the ABCG2 transporter. Co-treatment with an ABCG2 inhibitor may restore sensitivity.[1][5]
Variable Intracellular Conversion The conversion of this compound to its active iron complex can be influenced by intracellular iron levels. Ensure consistent culture conditions, including the source and batch of fetal bovine serum, which can be a source of iron.
Unexpected Apoptosis Assay Results

Discrepancies in apoptosis assays (e.g., Annexin V/PI staining, caspase activity, PARP cleavage) can arise from several factors:

Potential Cause Troubleshooting Steps
Timing of Assay Apoptosis is a dynamic process. The peak of apoptosis may occur at different time points depending on the cell line and the concentration of this compound used. Perform a time-course experiment to identify the optimal endpoint.
Cell Cycle Arrest Predominates At certain concentrations, this compound may induce a strong G0/G1 cell cycle arrest with a delayed or less pronounced apoptotic response.[3][4] Correlate your apoptosis data with cell cycle analysis.
Necrosis vs. Apoptosis High concentrations of this compound or prolonged incubation times may lead to necrosis rather than apoptosis. Ensure you are using appropriate controls to distinguish between these two forms of cell death.
Assay Interference Given that this compound interacts with DNA, there is a potential for interference with DNA-binding dyes like propidium iodide. Use alternative methods to confirm apoptosis, such as measuring caspase-3/7 activity or observing morphological changes.
Aberrant Cell Cycle Analysis Data

If your flow cytometry data for cell cycle analysis shows unexpected profiles, consider these points:

Potential Cause Troubleshooting Steps
Sub-G1 Peak Misinterpretation A prominent sub-G1 peak can indicate apoptotic cells with fragmented DNA. However, it can also be a result of cellular debris. Gate your cells carefully based on forward and side scatter to exclude debris.
Delayed or Weak G0/G1 Arrest The induction of G0/G1 arrest is dose- and time-dependent.[3] Lower concentrations or shorter incubation times may not produce a significant arrest. Optimize these parameters for your specific cell line.
DNA Staining Issues The G-quadruplex stabilizing activity of this compound could potentially affect the binding of intercalating dyes like propidium iodide. Ensure complete permeabilization of cells and adequate incubation time with the dye.
Cell Clumping Fixation can sometimes cause cell clumping, leading to doublets or aggregates being analyzed as single events in G2/M. Ensure a single-cell suspension before and after fixation.

Experimental Protocols

Cell Viability (MTS Assay)
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (typically ranging from 10 nM to 10 µM) or DMSO as a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3]

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with this compound or DMSO for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seed cells and treat with this compound or DMSO as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][6]

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia0.25 ± 0.03[2]
KG-1Acute Myeloid Leukemia~0.5[3]
EOL-1Eosinophilic Leukemia~0.3[3]
RajiBurkitt's Lymphoma0.105 ± 0.0024[1][5]
Raji/253R (Resistant)Burkitt's Lymphoma1.387 ± 0.094[1][5]
Multiple Cell LinesVarious Hematologic Cancers0.057 - 1.75[1][3]
Multiple Cell LinesVarious Solid Tumors0.04 - 2.6[5]

Visualizations

Apto_253_Signaling_Pathway Apto253 This compound Fe_Complex [Fe(253)3] (Active Form) Apto253->Fe_Complex Intracellular Conversion G4 G-Quadruplex DNA (MYC Promoter) Fe_Complex->G4 Stabilization MYC c-Myc Expression G4->MYC Inhibition DNA_Damage DNA Damage Response G4->DNA_Damage Induction CellCycle G0/G1 Cell Cycle Arrest MYC->CellCycle Apoptosis Apoptosis MYC->Apoptosis DNA_Damage->CellCycle DNA_Damage->Apoptosis

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding Drug_Prep 2. This compound Dilution Cell_Culture->Drug_Prep Treatment 3. Cell Treatment Drug_Prep->Treatment Viability Cell Viability Assay (e.g., MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Acq 4. Data Acquisition Viability->Data_Acq Apoptosis->Data_Acq Cell_Cycle->Data_Acq Interpretation 5. Interpretation of Results Data_Acq->Interpretation

Caption: General Experimental Workflow

Troubleshooting_Logic Start Unexpected Result Check_Compound Check Compound Solubility/Stability Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cell_Line Investigate Cell Line Characteristics Start->Check_Cell_Line Precipitation Precipitation? Check_Compound->Precipitation Timing Correct Timing? Check_Protocol->Timing Resistance Known Resistance? Check_Cell_Line->Resistance Precipitation->Check_Protocol No Optimize_Sol Optimize Solubilization Precipitation->Optimize_Sol Yes Timing->Check_Cell_Line Yes Optimize_Time Perform Time-Course Timing->Optimize_Time No Test_Resistance Test for Resistance (e.g., ABCG2) Resistance->Test_Resistance Possible Resolved Result Explained Resistance->Resolved No Optimize_Sol->Resolved Optimize_Time->Resolved Test_Resistance->Resolved

Caption: Troubleshooting Flowchart

References

How to dissolve Apto-253 for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and use of Apto-253 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound for in vitro cell culture experiments is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is insoluble in water and ethanol.[1][3]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 20 mM). To aid dissolution, you can warm the solution to 37°C or use an ultrasonic bath.[4][5] For higher concentrations, warming to 60°C may be necessary.[4] Always ensure the powder is completely dissolved before use. For a detailed step-by-step protocol, refer to the "Experimental Protocols" section.

Q3: What is the solubility of this compound in DMSO?

A3: this compound has a high solubility in DMSO, with reported values up to 73 mg/mL (198.7 mM).[1] However, solubility can vary slightly between batches.[3] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce solubility.[1]

Q4: How should I store the this compound powder and stock solutions?

A4: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years.[4]

  • Stock Solution (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][6]

Q5: My this compound solution appears to have precipitated. What should I do?

A5: Precipitation can occur if the stock solution is not stored properly, if the DMSO has absorbed moisture, or if the final concentration in the cell culture medium is too high. Please refer to the "Troubleshooting Guide" for detailed steps on how to address this issue.

Q6: What is the mechanism of action of this compound?

A6: this compound is a small molecule inhibitor of c-Myc expression.[6] It functions by stabilizing G-quadruplex DNA structures in the MYC promoter region.[4][6][7] This leads to the induction of Krüppel-like factor 4 (KLF4) and CDKN1A (p21), resulting in G0/G1 cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Difficulty Dissolving Powder 1. Low-quality or hydrated DMSO.2. Insufficient mixing.1. Use fresh, anhydrous (moisture-free) DMSO.[1]2. Gently warm the vial to 37°C.3. Use an ultrasonic bath for a short period to aid dissolution.[5]
Precipitation in Stock Solution 1. Repeated freeze-thaw cycles.2. Absorption of water into the DMSO stock.3. Storage temperature is not low enough.1. Aliquot stock solutions into single-use volumes before freezing.[1]2. Ensure vials are tightly sealed. Use fresh, anhydrous DMSO for new stock solutions.3. Store at -80°C for long-term stability.[4]
Precipitation in Cell Culture Medium 1. Final concentration of this compound is too high.2. Final DMSO concentration in the medium is too high, causing solvent-related precipitation.1. Perform a serial dilution of your stock solution in the culture medium to reach the desired final concentration.2. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
Inconsistent Experimental Results 1. Degradation of this compound due to improper storage.2. Inaccurate concentration of the stock solution.1. Use a fresh aliquot of the stock solution for each experiment. Avoid using stock solutions stored for longer than the recommended period.2. Re-prepare the stock solution, ensuring the powder is completely dissolved.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO Up to 73 mg/mL (198.7 mM)[1][3]Fresh, anhydrous DMSO is recommended.[1] Warming and sonication can aid dissolution.[4]
Water Insoluble[1][5]-
Ethanol Insoluble[1][3]-

Table 2: Example IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ Value
MV4-11 Acute Myeloid Leukemia (AML)~0.25 µM[8]
Raji Burkitt's Lymphoma~105 nM[4][6]
Various AML & Lymphoma Lines Hematologic Malignancies57 nM to 1.75 µM[6]

Note: IC₅₀ values can vary depending on the cell line and experimental conditions, such as duration of exposure.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 367.38 g/mol )[4]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Calculation:

    • To prepare a 10 mM stock solution, you need to dissolve 3.6738 mg of this compound in 1 mL of DMSO.

    • Adjust the amounts based on the quantity of powder you have. For example, for 1 mg of this compound, add 272.2 µL of DMSO to achieve a 10 mM concentration.[3][4]

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound powder and place it in a sterile vial. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex briefly to mix. If the powder does not dissolve completely, warm the vial to 37°C for 5-10 minutes and/or place it in an ultrasonic water bath for 5-10 minutes. e. Visually inspect the solution to ensure all solid material has dissolved. f. Aliquot the stock solution into sterile, single-use tubes. g. Store the aliquots at -80°C.[4]

Protocol 2: General Cell Viability (MTS) Assay

  • Cell Plating:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete cell culture medium. b. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% or 0.5%). c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 72 or 120 hours) at 37°C and 5% CO₂.[2][5]

  • Viability Measurement: a. Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96 AQueous One Solution).[2][5] b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment A This compound Powder B Add Anhydrous DMSO A->B C Vortex / Mix B->C D Is it fully dissolved? C->D E Warm (37°C) and/or Use Ultrasonic Bath D->E No F 10 mM Stock Solution D->F Yes E->C G Aliquot & Store at -80°C F->G H Thaw Aliquot I Dilute in Culture Medium (to final concentration) H->I J Treat Cells I->J

Caption: Workflow for preparing this compound stock solution and use in cell culture.

G Apto253 This compound G4 MYC Promoter G-Quadruplex DNA Apto253->G4 Stabilizes KLF4 KLF4 (Tumor Suppressor) Induction Apto253->KLF4 Induces cMyc c-Myc Expression G4->cMyc Inhibits Transcription CellCycle G0/G1 Cell Cycle Arrest cMyc->CellCycle Blocks Progression p21 p21 (CDKN1A) Induction KLF4->p21 Activates p21->CellCycle Inhibits CDKs Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound in cancer cells.

References

Technical Support Center: Investigating MYC Gene Modifications in Apto-253 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of MYC gene modifications in acquired resistance to Apto-253.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a small molecule that inhibits the expression of the c-Myc oncoprotein.[1][2] It achieves this by stabilizing G-quadruplex DNA structures within the promoter region of the MYC gene, which in turn represses its transcription.[3][4] This leads to a reduction in both MYC mRNA and protein levels, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5]

Q2: What are the known mechanisms of acquired resistance to this compound?

Research in the Raji Burkitt lymphoma cell line has identified two primary mechanisms of acquired resistance to this compound:

  • Upregulation of the ABCG2 drug efflux pump: This is considered a key mechanism of resistance.[6] Overexpression of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter leads to increased efflux of this compound from the cell, reducing its intracellular concentration and thus its efficacy.[6][7]

  • MYC gene modification: A secondary mechanism involves an internal deletion within exon 2 of the MYC gene.[3] This results in the expression of a truncated MYC protein that contributes to the resistance phenotype.[3]

Q3: What is the specific MYC gene modification observed in this compound resistant cells?

In this compound resistant Raji cells (Raji/253R), a 159-nucleotide (53 amino acid) in-frame deletion has been identified in exon 2 of the MYC gene.[7] This deletion corresponds to the loss of the highly conserved Myc Box III (MBIII) domain.[3]

Q4: How does the truncation of the MYC protein contribute to this compound resistance?

The deletion of the MBIII domain is thought to contribute to this compound resistance primarily by increasing the stability of the MYC protein.[3] While this compound acts by downregulating MYC transcription, the increased half-life of the truncated protein may allow it to persist at sufficient levels to promote cell survival and proliferation despite the presence of the drug. The MBIII domain is implicated in MYC protein stability, and its loss may disrupt regulatory pathways that lead to protein degradation.[3]

Q5: Is the MYC gene modification the sole driver of resistance?

No, the upregulation of the ABCG2 transporter is a major contributor to this compound resistance and can confer a significant level of resistance on its own.[6] The MYC gene modification is considered an additional mechanism that can contribute to the overall resistant phenotype, particularly in the later stages of resistance development.[3] Inhibition of ABCG2 in resistant cells only partially reverses the resistance, suggesting the involvement of other mechanisms like the MYC truncation.[3]

Troubleshooting Guides

Problem 1: My cell line has developed resistance to this compound, but I don't observe overexpression of ABCG2.
  • Possible Cause: The resistance in your cell line may be primarily driven by the MYC gene modification.

  • Troubleshooting Steps:

    • Assess MYC protein size: Perform a Western blot to compare the molecular weight of the MYC protein in your resistant cell line to the parental (sensitive) cell line. A downward shift in the band size for the resistant cells could indicate a truncation. The truncated MYC protein in Raji/253R cells is approximately 45 kDa.[7]

    • Sequence MYC exon 2: Extract genomic DNA from both sensitive and resistant cells. Amplify exon 2 of the MYC gene using PCR and perform Sanger sequencing to check for the presence of the 159-nucleotide deletion.

    • Investigate alternative resistance mechanisms: If no MYC truncation is detected, consider the possibility of other, less characterized resistance mechanisms. This could include alterations in other drug transporters, mutations in downstream targets of MYC, or changes in apoptotic pathways.

Problem 2: I have detected the MYC exon 2 deletion, but the level of resistance in my cells is higher than expected.
  • Possible Cause: It is likely that your resistant cell line has developed both the MYC gene modification and is also overexpressing the ABCG2 drug efflux pump.

  • Troubleshooting Steps:

    • Quantify ABCG2 expression: Perform qRT-PCR and Western blotting to determine the mRNA and protein levels of ABCG2 in your resistant cells compared to the sensitive parental line.

    • Perform an ABCG2 inhibition assay: Treat your resistant cells with this compound in the presence and absence of a specific ABCG2 inhibitor, such as Ko143. A significant decrease in the IC50 of this compound in the presence of the inhibitor will confirm the contribution of ABCG2 to the resistance phenotype.

Problem 3: I am having difficulty amplifying MYC exon 2 for sequencing.
  • Possible Cause: Issues with PCR conditions or primer design.

  • Troubleshooting Steps:

    • Optimize PCR conditions: Vary the annealing temperature, extension time, and MgCl2 concentration to optimize the PCR reaction for your specific primers and polymerase.

    • Design new primers: If optimization fails, design new primer pairs that flank the region of interest in MYC exon 2. Ensure the primers have similar melting temperatures and are free of secondary structures.

    • Check DNA quality: Assess the quality and quantity of your genomic DNA template using spectrophotometry and gel electrophoresis. Degraded or impure DNA can inhibit PCR.

Quantitative Data Summary

Cell LineThis compound IC50 (nM)Fold ResistancePrimary Resistance MechanismSecondary Resistance MechanismReference
Raji (Parental)105.4 ± 2.4---[8]
Raji/253R1387.7 ± 98.516.7 ± 3.9ABCG2 UpregulationMYC Exon 2 Deletion[6][8]
Raji/253R + Ko143 (5 nM)-1.6-fold reversal--[7]
Raji/253R + Ko143 (50 nM)-6.8-fold reversal--[7]

Experimental Protocols

Protocol 1: Detection of MYC Exon 2 Internal Deletion by PCR and Sanger Sequencing

Objective: To amplify and sequence exon 2 of the MYC gene from genomic DNA of sensitive and resistant cell lines to identify a potential internal deletion.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking MYC exon 2

  • High-fidelity DNA polymerase and dNTPs

  • PCR thermal cycler

  • Agarose gel electrophoresis system

  • Gel extraction kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental (sensitive) and this compound resistant cell lines using a commercial kit, following the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the entire coding region of MYC exon 2.

    • Use a high-fidelity DNA polymerase to minimize PCR-induced errors.

    • A typical PCR program would be:

      • Initial denaturation: 95°C for 3 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize as needed)

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 5 minutes

  • Agarose Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel to visualize the amplified fragments.

    • The wild-type MYC exon 2 amplicon will be a specific size. The amplicon from resistant cells with the deletion will be 159 bp smaller.

  • Gel Extraction and Purification:

    • Excise the DNA bands of the correct size from the agarose gel.

    • Purify the DNA using a gel extraction kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis:

    • Align the sequencing results from the sensitive and resistant cell lines to the reference MYC gene sequence.

    • Look for a 159-nucleotide deletion in the sequence from the resistant cells.

Protocol 2: Western Blot for Detection of Truncated MYC Protein

Objective: To determine if this compound resistant cells express a truncated form of the MYC protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibody against c-Myc

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse parental and resistant cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each cell line on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for c-Myc.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the molecular weight of the MYC protein band in the resistant cells to that in the parental cells. A lower molecular weight band in the resistant cells is indicative of a truncated protein.

Visualizations

Apto253_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cell Apto-253_ext This compound Apto-253_int This compound Apto-253_ext->Apto-253_int Cellular Uptake G4 MYC Promoter G-Quadruplex Apto-253_int->G4 Stabilizes MYC_transcription MYC Transcription G4->MYC_transcription Inhibits MYC_mRNA MYC mRNA MYC_transcription->MYC_mRNA Leads to MYC_protein MYC Protein MYC_mRNA->MYC_protein Translation Cell_Cycle_Arrest Cell Cycle Arrest MYC_protein->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis MYC_protein->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Apto253_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound ABCG2 ABCG2 Upregulation This compound->ABCG2 Effluxed by MYC_truncation MYC Exon 2 Deletion (Truncated Protein) Reduced_Drug Reduced Intracellular This compound Concentration ABCG2->Reduced_Drug Leads to Increased_Stability Increased MYC Protein Stability MYC_truncation->Increased_Stability Leads to Resistance This compound Resistance Reduced_Drug->Resistance Increased_Stability->Resistance

Caption: Mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start This compound Resistant Cell Line Check_ABCG2 Check ABCG2 Expression (qRT-PCR, Western) Start->Check_ABCG2 ABCG2_Upregulated ABCG2 Upregulated? Check_ABCG2->ABCG2_Upregulated Check_MYC Check for MYC Truncation (Western, PCR, Sequencing) ABCG2_Upregulated->Check_MYC Yes ABCG2_Upregulated->Check_MYC No MYC_Truncated MYC Truncated? Check_MYC->MYC_Truncated Both_Mechanisms Resistance likely due to both ABCG2 and MYC truncation MYC_Truncated->Both_Mechanisms Yes ABCG2_Only Resistance likely due to ABCG2 upregulation MYC_Truncated->ABCG2_Only No, from 'Yes' path MYC_Only Resistance likely due to MYC truncation MYC_Truncated->MYC_Only Yes, from 'No' path Other_Mechanisms Investigate alternative resistance mechanisms MYC_Truncated->Other_Mechanisms No, from 'No' path

Caption: Troubleshooting workflow for this compound resistance.

References

Cell line specific responses to Apto-253 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Apto-253. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of cell line-specific responses to facilitate the design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that exhibits anti-cancer activity through multiple mechanisms. Primarily, it functions as an inhibitor of c-Myc expression, a key oncogene involved in cell proliferation and survival.[1][2][3] It also stabilizes G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like MYC, leading to transcriptional repression.[1][4] Furthermore, this compound has been shown to induce the expression of Krüppel-like factor 4 (KLF4), a tumor suppressor that promotes cell cycle arrest and apoptosis.[1][2] Intracellularly, this compound is converted to a more active ferrous complex, [Fe(253)3].[5][6]

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated antiproliferative activity against a broad range of human malignancies. In vitro studies have shown its efficacy in cell lines derived from acute myeloid leukemia (AML), lymphomas, colon cancer, and non-small cell lung cancer.[5] It has shown particular promise in hematologic malignancies, with many AML patient samples responding to the drug.[4]

Q3: What is the reported range of IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and the duration of exposure. Reported IC50 values generally range from approximately 0.04 µM to 2.6 µmol/L.[5] For specific AML and lymphoma cell lines, IC50 values have been observed in the range of 57 nM to 1.75 µM.[1][4]

Q4: Is this compound currently in clinical trials?

A4: As of late 2021, the clinical development of this compound has been discontinued.[7][8] This decision was made to prioritize other pipeline candidates and followed a clinical hold placed by the U.S. Food & Drug Administration due to manufacturing and infusion-related issues.[3][7][8][9]

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or apparent resistance to this compound.

  • Possible Cause 1: Overexpression of ABCG2 drug efflux pump.

    • Explanation: A key mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette sub-family G member 2 (ABCG2) transporter, which actively pumps the drug out of the cell, reducing its intracellular concentration.[5][10]

    • Troubleshooting Step:

      • Perform qRT-PCR or Western blot analysis to determine the expression level of ABCG2 in your resistant cell line compared to a sensitive parental line.

      • Co-treat the resistant cells with this compound and a known ABCG2 inhibitor, such as Ko143. A reversal of resistance would confirm the involvement of ABCG2.[5][10]

      • Consider screening for cross-resistance to other known ABCG2 substrates, like topotecan.[5]

  • Possible Cause 2: Alterations in the MYC gene.

    • Explanation: In some resistant cell lines, internal deletions in the MYC gene have been observed, leading to a more stable, truncated MYC protein. Additionally, resistant cells may utilize an alternative promoter for MYC transcription that is not inhibited by G-quadruplex stabilization.[11][12]

    • Troubleshooting Step:

      • Sequence the MYC gene in your resistant cell line to check for deletions or mutations.

      • Analyze MYC protein expression and stability using Western blotting and cycloheximide chase assays.

Issue 2: Inconsistent results or high variability between experiments.

  • Possible Cause 1: Drug stability and solubility.

    • Explanation: this compound has known solubility challenges, which were a factor in the clinical trial hold.[8] Improper dissolution or storage can lead to inconsistent effective concentrations.

    • Troubleshooting Step:

      • Ensure this compound is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution.[2]

      • Prepare fresh dilutions for each experiment from the stock solution.

      • Visually inspect for any precipitation in the media after adding the drug.

  • Possible Cause 2: Cell line integrity and passage number.

    • Explanation: Cell lines can exhibit phenotypic drift over time and with increasing passage numbers, potentially altering their sensitivity to drugs.

    • Troubleshooting Step:

      • Use low-passage, authenticated cell lines for your experiments.

      • Regularly perform cell line authentication to ensure the integrity of your cultures.

Issue 3: Unexpected cytotoxicity in control cells.

  • Possible Cause: Solvent toxicity.

    • Explanation: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.

    • Troubleshooting Step:

      • Include a vehicle control in your experiments (cells treated with the same concentration of solvent as the highest this compound concentration) to assess solvent toxicity.

      • Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.5%).

Cell Line Specific Responses to this compound

Cell LineCancer TypeIC50 (nM)Key Molecular Features / ResponseReference
Raji Burkitt's Lymphoma105.4 ± 2.4Sensitive; MYC-driven[1][5]
Raji/253R Burkitt's Lymphoma (Resistant)1387.7 ± 98.516.7-fold resistant; Overexpresses ABCG2[1][5][10]
MV4-11 Acute Myeloid Leukemia~250Sensitive; p53-positive[13]
EOL-1 Acute Myeloid Leukemia-Sensitive; p53-positive[13]
KG-1 Acute Myeloid Leukemia-Sensitive[4][13]
HEK-293 (ABCG2-overexpressed) Embryonic Kidney-Resistant[1][5]
Various AML and Lymphoma Lines Hematologic Malignancies57 - 1750Broad range of sensitivity[1][4]
Various Solid Tumor Lines Colon, Lung, etc.40 - 2600Broad range of sensitivity[5]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 or 120 hours) under standard cell culture conditions.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is visible.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specific time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4][13]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for the desired time and concentration.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Visualizations

Apto_253_Signaling_Pathway cluster_cell Cancer Cell Apto253_in This compound Fe_complex [Fe(253)3] Apto253_in->Fe_complex Intracellular Conversion KLF4 KLF4 Expression Apto253_in->KLF4 Induces G4 G-Quadruplex (MYC Promoter) Fe_complex->G4 Stabilizes DNA_Damage DNA Damage Fe_complex->DNA_Damage Causes MYC_transcription MYC Transcription G4->MYC_transcription Inhibits MYC_protein c-Myc Protein MYC_transcription->MYC_protein CellCycleArrest G0/G1 Cell Cycle Arrest MYC_protein->CellCycleArrest Promotes Progression p21 p21 Expression KLF4->p21 p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Apto_253_Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cell Lines (Sensitive vs. Resistant) culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cell_cycle->analysis end Conclusion analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Apto_253_Troubleshooting_Logic rect_node rect_node start High IC50 or Apparent Resistance? check_abg2 Check ABCG2 Expression? start->check_abg2 abg2_high ABCG2 Overexpressed check_abg2->abg2_high Yes abg2_normal ABCG2 Normal check_abg2->abg2_normal No use_inhibitor Action: Co-treat with ABCG2 Inhibitor (e.g., Ko143) abg2_high->use_inhibitor check_myc Check MYC Gene for Alterations? abg2_normal->check_myc resistance_explained Conclusion: Resistance likely mediated by ABCG2 use_inhibitor->resistance_explained other_mechanisms Conclusion: Resistance due to other mechanisms (e.g., MYC) check_myc->other_mechanisms

Caption: Troubleshooting logic for unexpected this compound resistance.

References

Validation & Comparative

Comparing Apto-253 and CX-5461 as G-quadruplex stabilizers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Apto-253 and CX-5461 as G-quadruplex Stabilizers for Cancer Therapy

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These four-stranded structures are prevalent in functionally significant genomic regions, such as telomeres and the promoter regions of oncogenes like MYC.[1][3] Their role in regulating gene expression and maintaining genome stability has made them an attractive target for anticancer drug development.[4] Small molecules that can selectively bind to and stabilize G4 structures can disrupt critical cellular processes in cancer cells, such as replication and transcription, leading to cell cycle arrest and apoptosis.[5][6]

This guide provides a detailed comparison of two such G-quadruplex stabilizing agents: this compound and CX-5461. Both have been investigated for their potential as cancer therapeutics, but they exhibit distinct mechanisms of action, target specific cancer vulnerabilities, and have had different trajectories in clinical development.

Mechanism of Action

This compound

This compound is a small molecule that undergoes intracellular conversion to its active form, a ferrous complex designated as [Fe(253)3].[3][7] This active complex is the primary agent responsible for stabilizing G-quadruplex structures.[8]

Key Mechanistic Steps:

  • G-Quadruplex Stabilization: Both the parent this compound molecule and its [Fe(253)3] complex bind to and stabilize G4 motifs found in the promoters of key oncogenes, notably MYC and KIT, as well as in telomeric regions.[3][9] This interaction is specific to G4 structures, with no binding observed for double-stranded DNA.[3]

  • MYC Repression: By stabilizing the G4 structure in the MYC promoter, this compound inhibits its transcription, leading to a time- and concentration-dependent decrease in both MYC mRNA and protein levels.[3][8]

  • Cell Cycle Arrest and Apoptosis: The downregulation of MYC, a critical regulator of cell proliferation, triggers a cascade of events including the upregulation of the tumor suppressor KLF4 and the cyclin-dependent kinase inhibitor p21 (CDKN1A).[3][10] This leads to a G0/G1 phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[3][8]

  • DNA Damage Response: Treatment with this compound also activates DNA damage response pathways, as evidenced by the accumulation of γH2AX, a marker for DNA double-strand breaks.[6][7] This DNA damage contributes to its cytotoxic effects, particularly showing synthetic lethality in cells with deficiencies in the BRCA1/2 DNA repair pathways.[6][7]

CX-5461

CX-5461, also known as Pidnarulex, was initially investigated as an inhibitor of RNA polymerase I (Pol I) but was later identified as a potent G-quadruplex stabilizer.[11][12] Its mechanism of action is primarily centered on inducing DNA damage, which is particularly lethal to cancer cells with specific DNA repair deficiencies.

Key Mechanistic Steps:

  • G-Quadruplex Stabilization and Replication Stress: CX-5461 binds to and stabilizes G4 structures throughout the genome.[2][5] This stabilization impedes the progression of replication forks, causing them to stall and collapse, which in turn induces single-stranded DNA gaps and double-strand breaks.[2][5]

  • Synthetic Lethality in DNA Repair-Deficient Cancers: The DNA damage induced by CX-5461 requires cellular DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), for resolution.[2][5] Consequently, cancer cells with pre-existing defects in these pathways, such as those with BRCA1 or BRCA2 mutations, are selectively sensitive to CX-5461.[2][13] This synthetic lethal interaction forms the basis of its therapeutic strategy.[5][14]

  • DNA Damage Response: The cellular response to CX-5461 involves the robust activation of DNA damage signaling, characterized by the formation of γ-H2AX and 53BP1 foci.[5]

Data Presentation

In Vitro Efficacy of this compound and CX-5461
CompoundCell LineCancer TypeIC50 ValueCitation
This compound MV4-11Acute Myeloid Leukemia (AML)0.47 µM (48h)[3]
RajiLymphoma105.4 ± 2.4 nM (120h)[7]
Various AML & Lymphoma LinesHematologic Malignancies57 nM to 1.75 µM[3]
Various Solid Tumor LinesColon, Lung Carcinoma0.04 to 2.6 µmol/L[7]
CX-5461 LIG4-/- HCT116Colon CarcinomaIC50 difference of 5.73-fold vs WT[15]
Various Breast Cancer LinesBreast CancerVaries (See Heatmap in source)[15]
Clinical Trial Overview
CompoundTrial IdentifierPhaseTarget PopulationKey Outcomes & StatusCitation
This compound NCT0123226Phase 1Advanced Solid TumorsWell-tolerated, MTD identified at 298 mg/m², stable disease in 23.8% of patients.[7][16]
NCT02267863Phase 1bRelapsed/Refractory Hematologic MalignanciesPlaced on clinical hold; study did not show a clinical response in AML/MDS patients.[17]
---Clinical development officially discontinued in December 2021. [17]
CX-5461 NCT02719977Phase 1Advanced Solid Tumors with DNA Repair Deficiencies (e.g., BRCA1/2, PALB2)Generally well-tolerated with dose-limiting phototoxicity. Recommended Phase 2 dose is 475 mg/m². Responses observed in 14% of patients.[14]
---Granted 'Fast Track Designation' by the FDA. Multiple Phase 1 trials are completed or ongoing.[11][12]

Visualizations

Signaling and Experimental Diagrams

Apto_253_Pathway Apto253 This compound Fe_complex [Fe(253)3] (Active Form) Apto253->Fe_complex Intracellular Conversion G4 G-Quadruplex in MYC Promoter Fe_complex->G4 Stabilizes DNA_damage DNA Damage (γH2AX) Fe_complex->DNA_damage Induces MYC_exp MYC Expression (mRNA & Protein) G4->MYC_exp Inhibits Transcription p21 p21 (CDKN1A) Upregulation MYC_exp->p21 Leads to CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle Induces Apoptosis Apoptosis CellCycle->Apoptosis Leads to DNA_damage->Apoptosis Contributes to CX_5461_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) CX5461 CX-5461 G4_stabilization G-Quadruplex Stabilization CX5461->G4_stabilization Replication_stress Replication Fork Stalling & DNA Damage G4_stabilization->Replication_stress HR_repair Homologous Recombination Repair Replication_stress->HR_repair Cell_survival Cell Survival HR_repair->Cell_survival CX5461_2 CX-5461 G4_stabilization_2 G-Quadruplex Stabilization CX5461_2->G4_stabilization_2 Replication_stress_2 Replication Fork Stalling & DNA Damage G4_stabilization_2->Replication_stress_2 HR_deficient HR Deficiency (e.g., BRCA1/2 mutation) Replication_stress_2->HR_deficient Cell_death Synthetic Lethality (Apoptosis) HR_deficient->Cell_death Unrepaired Damage Leads to FRET_Workflow start Start: Prepare Components dna_prep 1. Synthesize dual-labeled G4-forming DNA oligo (e.g., F21T with FAM/TAMRA) start->dna_prep buffer_prep 2. Prepare buffer solution (e.g., Potassium-containing buffer) dna_prep->buffer_prep ligand_prep 3. Prepare test ligand (this compound or CX-5461) buffer_prep->ligand_prep mixing 4. Mix DNA oligo, buffer, and ligand in a 96-well plate ligand_prep->mixing measurement 5. Measure fluorescence while incrementally increasing temperature (e.g., 20°C to 95°C) mixing->measurement analysis 6. Plot fluorescence vs. temperature to determine melting temp (Tm) measurement->analysis result 7. Calculate ΔTm (Tm with ligand - Tm without ligand) analysis->result conclusion Conclusion: Higher ΔTm indicates stronger G4 stabilization result->conclusion

References

Apto-253 and Olaparib: A Comparative Analysis in BRCA-Deficient Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Apto-253 and olaparib, two anti-cancer agents with demonstrated efficacy in BRCA-deficient cancer models. While both drugs exploit the principle of synthetic lethality in tumors with compromised DNA damage repair, their mechanisms of action are distinct. This document summarizes their performance based on available preclinical data, details the experimental protocols used for their evaluation, and visualizes their respective signaling pathways.

Executive Summary

Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, is an established therapeutic for cancers with BRCA1/2 mutations. Its mechanism relies on inhibiting the repair of single-strand DNA breaks, which in BRCA-deficient cells, leads to the accumulation of double-strand breaks and subsequent cell death. This compound is an investigational small molecule that has shown comparable efficacy to olaparib in preclinical BRCA-deficient models.[1][2][3] this compound's mechanism is multifactorial, involving the stabilization of G-quadruplex DNA structures, inhibition of the c-Myc oncogene, and induction of DNA damage.[1][4][5] A noteworthy characteristic of this compound is its lack of myelosuppression, a common side effect of many cancer therapies, including PARP inhibitors.[1][3][4][6]

Performance Data in BRCA-Deficient Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and olaparib in various isogenic BRCA-proficient and -deficient cancer cell lines, demonstrating their synthetic lethal effect. The data is extracted from "this compound Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency" by Tsai et al.

Table 1: Comparative Efficacy of this compound and Olaparib in BRCA1-Deficient Cell Lines

Cell Line PairBRCA1 StatusThis compound IC50 (µM)Olaparib IC50 (µM)
MCF10AProficient~10~10
MCF10ADeficient~1~1
hTERT-IMECProficient>10>10
hTERT-IMECDeficient~1~1
MCF7Proficient~10~10
MCF7Deficient~1~1

Table 2: Comparative Efficacy of this compound and Olaparib in BRCA2-Deficient Cell Lines

Cell Line PairBRCA2 StatusThis compound IC50 (µM)Olaparib IC50 (µM)
PEO1 / PEO4Deficient (PEO1)~0.3~0.1
PEO1 / PEO4Proficient (PEO4)~3~3
HCT116Proficient~3~10
HCT116Deficient~0.3~1

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assays used to generate the comparative data presented above, based on the Tsai et al. publication.

Cytotoxicity Assay

  • Cell Seeding: Cells were seeded in 96-well plates at a density determined to be in the exponential growth phase for the duration of the experiment.

  • Drug Treatment: The following day, cells were treated with a range of concentrations of either this compound or olaparib. A vehicle control (DMSO) was also included.

  • Incubation: The cells were incubated with the drugs for a period of 5 days.

  • Cell Viability Measurement: Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS). This colorimetric assay measures the metabolic activity of viable cells.

  • Data Analysis: The absorbance was read at 490 nm using a plate reader. The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exerts its anti-cancer effects through a multi-pronged approach. Intracellularly, it is converted to its active form, [Fe(253)3], which stabilizes G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc.[1][4][7] This stabilization leads to the downregulation of c-Myc expression.[5][8][9] The inhibition of c-Myc, a key regulator of cell proliferation and metabolism, results in cell cycle arrest at the G0/G1 phase.[4][8] This is mediated by the upregulation of p21 (CDKN1A) and Krüppel-like factor 4 (KLF4).[4][5][9] Furthermore, this compound induces DNA damage, which in BRCA-deficient cells with their compromised DNA repair machinery, leads to apoptosis.[1][4][5]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Apto-253_ext This compound Apto-253_int This compound Apto-253_ext->Apto-253_int Cellular Uptake Fe253_3 [Fe(253)3] (Active Form) Apto-253_int->Fe253_3 Conversion G4 G-Quadruplex DNA (c-Myc Promoter) Fe253_3->G4 Stabilizes KLF4 KLF4 Fe253_3->KLF4 Induces DNAdamage DNA Damage Fe253_3->DNAdamage Induces cMyc c-Myc Expression G4->cMyc Inhibits Transcription CellCycle G0/G1 Cell Cycle Arrest cMyc->CellCycle Promotes Progression p21 p21 (CDKN1A) KLF4->p21 Induces p21->CellCycle Induces Apoptosis Apoptosis DNAdamage->Apoptosis Leads to (in BRCA-deficient cells)

Caption: this compound's mechanism of action.

Olaparib and Synthetic Lethality in BRCA-Deficient Cells

Olaparib's efficacy in BRCA-deficient cancers is a prime example of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins.

In BRCA-deficient cancer cells, the HR pathway is already compromised. When olaparib inhibits PARP, the BER pathway is also blocked. This leads to an accumulation of unrepaired SSBs, which then result in a high number of DSBs. With both major DNA repair pathways incapacitated, the cell is unable to cope with the extensive DNA damage, leading to genomic instability and apoptosis.

Olaparib Synthetic Lethality cluster_BRCA_proficient BRCA Proficient Cell cluster_BRCA_deficient BRCA Deficient Cell SSB1 Single-Strand Break (SSB) PARP1 PARP (BER Pathway) SSB1->PARP1 Repaired by DSB1 Double-Strand Break (DSB) SSB1->DSB1 Leads to (if unrepaired) Repair1 DNA Repair PARP1->Repair1 BRCA1 BRCA1/2 (HR Pathway) DSB1->BRCA1 Repaired by BRCA1->Repair1 Viability1 Cell Viability Repair1->Viability1 Olaparib1 Olaparib Olaparib1->PARP1 Inhibits SSB2 Single-Strand Break (SSB) PARP2 PARP (BER Pathway) SSB2->PARP2 Repair inhibited DSB2 Double-Strand Break (DSB) SSB2->DSB2 Leads to BRCA2 BRCA1/2 (HR Pathway) (Defective) DSB2->BRCA2 Repair fails Damage Accumulated DNA Damage DSB2->Damage Apoptosis2 Apoptosis Damage->Apoptosis2 Olaparib2 Olaparib Olaparib2->PARP2 Inhibits

References

Synergistic Potential of Apto-253 in Combination with Targeted Therapies in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Apto-253, an investigational agent, has demonstrated notable synergistic effects when combined with other targeted therapies in preclinical studies, suggesting potential new avenues for the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). These findings, targeted towards researchers, scientists, and drug development professionals, indicate that this compound's unique mechanism of action may enhance the efficacy of existing and emerging cancer therapies.

This compound is a small molecule that inhibits c-Myc expression, a key oncogene implicated in numerous cancers.[1][2] It also induces the expression of the tumor suppressor gene Krüppel-like factor 4 (KLF4) and stabilizes G-quadruplex DNA structures, leading to cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[3][4][5] Notably, this compound is converted intracellularly to a more active ferrous complex, [Fe(253)3], and has been shown to induce DNA damage, rendering cancer cells with deficiencies in BRCA1/2 DNA repair pathways particularly susceptible.[6] While the clinical development of this compound was discontinued, the preclinical data from combination studies offer valuable insights into novel therapeutic strategies.

Synergistic Antitumor Activity with Azacitidine in AML Xenograft Models

In vivo studies using AML xenograft models have demonstrated that this compound in combination with the hypomethylating agent azacitidine leads to a significant enhancement of antitumor activity compared to either agent alone.

Quantitative Data Summary
Xenograft ModelTreatment GroupDosing ScheduleMean Tumor Size ChangeStatistical Significance (vs. Control)
HL-60 AML Vehicle Control---
This compound (15 mg/kg)Twice daily, 2 consecutive days/weekSimilar inhibition to azacitidine-
AzacitidineEvery fourth daySimilar inhibition to this compound-
This compound + Azacitidine (1x/week this compound)This compound: Twice daily, 1 day/week; Azacitidine: q4dSignificantly enhanced antitumor activityp = 0.0002
This compound + Azacitidine (2x/week this compound)This compound: Twice daily, 2 consecutive days/week; Azacitidine: q4dSignificantly enhanced antitumor activityp = 0.0006
THP-1 AML Vehicle Control---
This compound (15 mg/kg)Twice daily, 2 consecutive days/weekSignificant efficacy-
AzacitidineSubcutaneously, every fourth daySimilar efficacy to this compound-
This compound + AzacitidineThis compound: IV, 2x/day for 2 days/week; Azacitidine: SC, q4dGreatly improved antitumor effectsp = 0.0004 (at day 31)

Data sourced from preclinical studies.[3]

Experimental Protocol: In Vivo Xenograft Studies

Animal Model: Athymic nude mice were utilized for the AML xenograft models.[3]

Cell Line Implantation:

  • HL-60 and THP-1 Cells: Human AML cell lines were implanted subcutaneously in the mice.[3]

Drug Administration:

  • This compound: Administered intravenously (IV) at a dose of 15 mg/kg. The dosing schedule was either once weekly (twice daily on one day) or twice weekly (twice daily on two consecutive days).[3]

  • Azacitidine: Administered subcutaneously (SC) every fourth day (q4d).[3]

Monitoring and Endpoints:

  • Tumor size was measured regularly to assess antitumor activity.

  • The body weight of the mice was monitored to evaluate toxicity.

  • Statistical significance of the difference in tumor growth between treatment groups was determined using a Student's t-test.[3]

cluster_0 In Vivo AML Xenograft Workflow Cell_Implantation Subcutaneous Implantation of AML cells (HL-60 or THP-1) in Athymic Nude Mice Tumor_Growth Tumor Growth to Desired Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration: - Vehicle Control - this compound (IV) - Azacitidine (SC) - this compound + Azacitidine Randomization->Treatment Monitoring Monitoring of: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Comparison of Tumor Growth - Statistical Analysis Monitoring->Endpoint

Experimental workflow for in vivo AML xenograft studies.

Enhanced Efficacy with Targeted Inhibitors in Primary Patient Samples

Ex vivo studies on primary patient samples from various hematologic malignancies have revealed synergistic interactions between this compound and other targeted agents, specifically the BET bromodomain inhibitor JQ1 and the FLT3 inhibitor quizartinib.

Data Summary
CombinationMalignancyObservationPercentage of Cases with Synergy
This compound + JQ1AML, CLL, MDS/MPNCombination IC50 at least 2-fold lower than single agents~65% (56/87)
This compound + QuizartinibAMLReduced combination IC50 compared to single agents~37% (14/38)

Data sourced from an ex vivo drug sensitivity assay on primary patient samples.[4][5]

Experimental Protocol: Ex Vivo Drug Sensitivity Assay

Primary Samples: Freshly isolated bone marrow or peripheral blood samples were obtained from patients with Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Myelodysplastic Syndromes/Myeloproliferative Neoplasms (MDS/MPN).[4][5]

Drug Treatment:

  • Primary cells were cultured ex vivo and treated with increasing concentrations of this compound, JQ1, and quizartinib, both as single agents and in combination.

  • Combination treatments were performed at fixed, equimolar ratios.[4][5]

Cell Viability Assessment:

  • After a 3-day culture period, cell viability was determined using a colorimetric tetrazolium-based MTS assay.[4][5]

Data Analysis:

  • The half-maximal inhibitory concentration (IC50) values were calculated for each single agent and for the combinations to assess for synergistic effects.[4][5]

cluster_1 Ex Vivo Drug Sensitivity Assay Workflow Sample_Isolation Isolation of Primary Cells from Patient Samples (AML, CLL, MDS/MPN) Cell_Culture Ex Vivo Cell Culture Sample_Isolation->Cell_Culture Drug_Treatment Treatment with: - Single Agents (this compound, JQ1, Quizartinib) - Combination at Equimolar Ratios Cell_Culture->Drug_Treatment Incubation 3-Day Incubation Drug_Treatment->Incubation Viability_Assay MTS Cell Viability Assay Incubation->Viability_Assay Data_Analysis Calculation of IC50 Values and Synergy Assessment Viability_Assay->Data_Analysis cluster_pathway Converging Pathways of this compound and Combination Agents Apto_253 This compound MYC_Inhibition MYC Inhibition Apto_253->MYC_Inhibition KLF4_Induction KLF4 Induction Apto_253->KLF4_Induction Azacitidine Azacitidine DNA_Hypomethylation DNA Hypomethylation Azacitidine->DNA_Hypomethylation JQ1 JQ1 (BETi) JQ1->MYC_Inhibition Quizartinib Quizartinib (FLT3i) FLT3_Inhibition FLT3 Inhibition Quizartinib->FLT3_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest MYC_Inhibition->Cell_Cycle_Arrest KLF4_Induction->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Hypomethylation->Apoptosis FLT3_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Head-to-Head Comparison of Apto-253 and Other KLF4 Inducers for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of Krüppel-like factor 4 (KLF4) presents a promising therapeutic avenue for various diseases, including cancer. This guide provides a head-to-head comparison of Apto-253, a known KLF4 inducer, with other potential modulators of KLF4 activity, supported by experimental data and detailed protocols.

This compound, a small molecule, has been investigated for its anti-cancer properties, which are mediated through the induction of the tumor suppressor KLF4 and inhibition of the MYC oncogene.[1][2] However, it is crucial to note that the clinical development of this compound was discontinued in December 2021. Despite this, the study of this compound and other KLF4 inducers remains valuable for understanding KLF4-related pathways and for the development of new therapeutic strategies.

Comparative Analysis of KLF4 Modulators

This section provides a comparative overview of this compound and other compounds that have been reported to modulate KLF4 expression. It is important to note that while this compound is a direct inducer of KLF4, the effects of other compounds on KLF4 can be more complex and sometimes contradictory.

CompoundMechanism of Action on KLF4Effective Concentration/DosageCell Line/ModelObserved EffectCitation(s)
This compound Inducer500 nmol/LMV4-11 (AML)2-fold increase in KLF4 mRNA[1]
5 µMSKOV3 and OVCAR3 (Ovarian Cancer)Induction of KLF4 expression[2]
IC50: 57 nmol/L - 1.75 µmol/LVarious AML and lymphoma cell linesAntiproliferative activity[1]
Kenpaullone Inhibitor5 µMMCF-7 and MDA-MB-231 (Breast Cancer)Time-dependent suppression of KLF4 expression[3]
DAPM InducerData not availableData not availableReported to induce KLF4 expression

Note: The information on DAPM's KLF4 induction is currently limited, and further research is needed to quantify its effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

KLF4 Signaling Pathway

KLF4_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core KLF4 Regulation cluster_downstream Downstream Effects This compound This compound KLF4_Gene KLF4 Gene This compound->KLF4_Gene Induces Transcription Other_Stimuli Other Stimuli (e.g., DNA damage) Other_Stimuli->KLF4_Gene Induces Transcription KLF4_mRNA KLF4 mRNA KLF4_Gene->KLF4_mRNA Transcription KLF4_Protein KLF4 Protein KLF4_mRNA->KLF4_Protein Translation p21 p21 (CDKN1A) KLF4_Protein->p21 Activates Transcription Apoptosis Apoptosis KLF4_Protein->Apoptosis MYC_Repression MYC Repression KLF4_Protein->MYC_Repression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S phase) p21->Cell_Cycle_Arrest

Caption: KLF4 Signaling Pathway Induced by this compound.

Experimental Workflow for KLF4 Induction Analysis

KLF4_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Cells treat Treat with KLF4 Inducer (e.g., this compound) start->treat harvest Harvest Cells treat->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction viability Cell Viability Assay (e.g., MTT, CCK-8) harvest->viability qpcr Quantitative PCR (KLF4 mRNA levels) rna_extraction->qpcr western_blot Western Blot (KLF4 protein levels) protein_extraction->western_blot

Caption: Experimental Workflow for KLF4 Induction Analysis.

Experimental Protocols

Cell Culture and Treatment

Cancer cell lines (e.g., MV4-11, SKOV3, OVCAR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere overnight before treatment with this compound or other compounds at various concentrations for specified time periods.

Quantitative Real-Time PCR (qRT-PCR) for KLF4 mRNA Expression

Total RNA is extracted from treated and untreated cells using a commercial kit. cDNA is synthesized from the RNA template. qRT-PCR is then performed using primers specific for KLF4 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of KLF4 mRNA is calculated using the ΔΔCt method.

Western Blotting for KLF4 Protein Expression

Cells are lysed in a suitable buffer, and total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against KLF4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. These colorimetric assays measure the metabolic activity of viable cells. Briefly, the reagent is added to the cells, and after an incubation period, the absorbance is measured at a specific wavelength. The percentage of viable cells is calculated relative to the untreated control.

Conclusion

This compound has demonstrated its capability as a KLF4 inducer with antiproliferative effects in various cancer cell lines. However, its discontinued clinical development underscores the challenges in translating preclinical findings to clinical success. The contradictory reports on Kenpaullone's effect on KLF4 highlight the importance of thorough validation of research tools and compounds. Further investigation into other potential KLF4 inducers, such as DAPM, is warranted to expand the repertoire of molecules for modulating this important therapeutic target. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on KLF4 regulation.

References

A Comparative Safety Analysis of Apto-253 and Other MYC Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the safety profiles of Apto-253, a clinical-stage MYC inhibitor, against other emerging MYC-targeting agents. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective evaluation based on available preclinical and clinical data. This document summarizes quantitative safety data in structured tables, outlines detailed experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction to MYC Inhibition

The MYC oncogene is a master regulator of cellular proliferation, differentiation, and metabolism, and its dysregulation is a hallmark of a vast array of human cancers. Its central role in tumorigenesis makes it a highly attractive, albeit challenging, therapeutic target. Strategies to inhibit MYC function can be broadly categorized as direct inhibition of the MYC protein, indirect inhibition of its transcriptional machinery, or synthetic lethal approaches that exploit dependencies in MYC-driven cancers. This guide focuses on the safety profiles of representative molecules from these classes, with a primary focus on this compound.

Comparative Safety Profiles of MYC Inhibitors

The following tables summarize the adverse events observed in clinical trials of this compound and other notable MYC inhibitors.

Table 1: Safety Profile of this compound in Phase 1 Clinical Trials
Adverse Event (AE)Frequency (Solid Tumors Trial)Grade (Solid Tumors Trial)Frequency (AML/MDS Trial)Grade (AML/MDS Trial)
Treatment-Emergent AEs
Fatigue>10%1/2Reported3 (probably related)
Hypersensitivity Reaction (Dose-Limiting)Occurred at 387 mg/m²DLTNot Reported-
Transient Hypotension (Dose-Limiting)Occurred at 387 mg/m²DLTNot Reported-
Drug-Related Serious AEs (SAEs) Not Reported-Not Reported-
Drug-Related Dose-Limiting Toxicities (DLTs) Reported at 387 mg/m²-Not Reported at ≤150 mg/m²-

Data from the Phase 1 trial in advanced solid tumors (NCT0123226) and the Phase 1a/b trial in relapsed or refractory Acute Myeloid Leukemia (AML) or high-risk Myelodysplastic Syndromes (MDS) (NCT02267863).[1][2][3][4][5][6][7][8][9][10]

Table 2: Safety Profile of OMO-103 (Direct MYC Inhibitor) in a Phase 1 Clinical Trial
Adverse Event (AE)Frequency (N=22)Grade
Treatment-Related AEs
Infusion-Related Reactions (chills, fever, nausea, rash)10/22 (45%)1
Pancreatitis (Dose-Limiting)1/22 (4.5%)DLT

Data from the Phase 1 first-in-human trial in advanced solid tumors (NCT04808362).[11][12][13][14][15][16][17]

Table 3: Safety Profile of BET Inhibitors (Indirect MYC Inhibitors) in Clinical Trials
Adverse Event (AE) ClassCommon AEsCommon Grade ≥3 AEs
Hematological Thrombocytopenia, Anemia, NeutropeniaThrombocytopenia, Anemia, Neutropenia
Non-Hematological Diarrhea, Nausea, Fatigue, Vomiting, Decreased Appetite, DysgeusiaPneumonia

Data from a systematic review of 12 BET inhibitors and a Phase Ib trial of Birabresib (OTX015) in solid tumors (NCT02259114).[7][18][19][20][21][22][23][24][25][26][27]

Table 4: Specific Adverse Events for Birabresib (OTX015) in a Phase Ib Solid Tumor Trial
Treatment-Related Adverse EventFrequency (N=46)
Diarrhea17 (37%)
Nausea17 (37%)
Anorexia14 (30%)
Vomiting12 (26%)
Thrombocytopenia10 (22%)

Data from the Phase Ib trial in selected advanced solid tumors (NCT02259114).[7][22][24][25][26][27]

Experimental Protocols

Clinical Trial Methodologies

This compound Phase 1 Study in Advanced Solid Tumors (NCT0123226) [1][4][9]

  • Study Design: A multicenter, open-label, single-arm, dose-escalation study.

  • Patient Population: Adults with advanced or metastatic solid tumors.

  • Dosing Regimen: this compound was administered intravenously on days 1 and 2, and 15 and 16 of each 28-day cycle. Doses were escalated from 20 to 387 mg/m² in nine cohorts.

  • Primary Objectives: To evaluate the safety, determine the maximum tolerated dose (MTD), and identify dose-limiting toxicities (DLTs).

  • Safety Assessment: Monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

This compound Phase 1a/b Study in AML and MDS (NCT02267863) [3][5][6][7][8][10][28]

  • Study Design: A multicenter, open-label, 3+3 dose-escalation Phase 1a/b study.

  • Patient Population: Patients with relapsed or refractory acute myeloid leukemia (AML) or high-risk myelodysplastic syndromes (MDS).

  • Dosing Regimen: this compound was administered as an intravenous infusion once weekly on days 1, 8, 15, and 22 of each 28-day cycle, with ascending dose cohorts.

  • Primary Objectives: To assess the safety and tolerability of this compound, and to determine the MTD and DLTs.

  • Safety Assessment: Evaluation of treatment-emergent adverse events (TEAEs) using International Working Group criteria.

OMO-103 Phase 1 Study in Advanced Solid Tumors (NCT04808362) [11][13][14][15][16][17]

  • Study Design: An open-label, two-part, first-in-human Phase 1/2 dose-finding study with a classical 3+3 design for dose escalation.

  • Patient Population: Patients with histologically or cytologically proven advanced solid tumors for which there is no curative therapy.

  • Dosing Regimen: OMO-103 was administered as a weekly intravenous infusion in 21-day cycles across six dose levels.

  • Primary Objectives: To examine safety and tolerability.

  • Safety Assessment: Monitoring of adverse events and determination of DLTs.

Birabresib (OTX015) Phase Ib Study in Advanced Solid Tumors (NCT02259114) [11][22][24][25][26][27]

  • Study Design: An open-label, phase I, non-randomized, multicenter study with two parallel dosing regimens.

  • Patient Population: Patients with selected advanced solid tumors, including castrate-resistant prostate cancer and NUT midline carcinoma.

  • Dosing Regimen: Cohort A received continuous once-daily oral dosing, while Cohort B received once-daily oral dosing for 7 consecutive days in 21-day cycles.

  • Primary Objective: To determine the occurrence of DLTs and the recommended phase II dose.

  • Safety Assessment: Evaluation of adverse events based on CTCAE.

Preclinical Assay Protocols

Cell Viability (MTT) Assay [1][19][20][29]

  • Cells are seeded in 96-well plates and incubated with the test compound for a specified period.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis (Annexin V) Assay [2][3][21][28]

  • Cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cells are resuspended in a binding buffer.

  • Fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated at room temperature in the dark.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Tumor Xenograft Model [12][18][22][30]

  • Human cancer cells are cultured and harvested.

  • A specific number of cells are resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

  • The cell suspension is subcutaneously injected into immunocompromised mice.

  • Tumor growth is monitored by measuring tumor volume at regular intervals.

  • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis.

Signaling Pathways and Experimental Workflows

Apto_253_Mechanism_of_Action Apto_253 This compound (monomer) Fe_complex [Fe(253)3] (active complex) Apto_253->Fe_complex Intracellular conversion G4 G-quadruplex (MYC promoter) Fe_complex->G4 Stabilizes DNA_Damage DNA Damage Fe_complex->DNA_Damage Induces MYC_transcription MYC Transcription G4->MYC_transcription Inhibits MYC_protein MYC Protein MYC_transcription->MYC_protein Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest MYC_protein->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_protein->Apoptosis DNA_Damage->Cell_Cycle_Arrest DNA_Damage->Apoptosis MYC_Inhibitor_Classes cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition cluster_synthetic_lethal Synthetic Lethality OMO_103 OMO-103 MYC_MAX MYC-MAX Dimer OMO_103->MYC_MAX Disrupts BETi BET inhibitors (e.g., Birabresib) BETi->MYC_MAX Reduces Expression CTPS1_ATRi CTPS1i + ATRi Cell_Proliferation Cancer Cell Proliferation CTPS1_ATRi->Cell_Proliferation Induces Cell Death in MYC-driven cancers DNA DNA (E-box) MYC_MAX->DNA Transcription Target Gene Transcription DNA->Transcription Transcription->Cell_Proliferation Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Dose_Escalation Dose Escalation (3+3 Design) Informed_Consent->Dose_Escalation MTD_Determination MTD Determination Dose_Escalation->MTD_Determination Safety_Monitoring Safety Monitoring (AEs, DLTs) Dose_Escalation->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., RECIST) Dose_Escalation->Efficacy_Assessment Expansion_Cohort Expansion Cohort at RP2D MTD_Determination->Expansion_Cohort Expansion_Cohort->Safety_Monitoring Expansion_Cohort->Efficacy_Assessment Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Apto-253: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Apto-253, a small molecule inhibitor of c-Myc. Adherence to these procedures is critical to ensure personnel safety and environmental protection, given the compound's hazardous properties. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste disposal methods are insufficient and improper disposal poses a significant risk.

Summary of this compound Hazards and Disposal Information

All personnel handling this compound must be familiar with its hazard profile and the mandated disposal route. The following table summarizes key safety and disposal data.

ParameterValue / GuidelineSource
Chemical Name This compound (also known as LOR-253, LT-253)[1]
Molecular Formula C22H14FN5[1]
Primary Hazards Harmful if swallowed, Very toxic to aquatic life with long lasting effects.[1]
Incompatible Materials Strong acids/alkalis, Strong oxidizing/reducing agents.[1]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound and its contaminated materials. This procedure is designed to minimize exposure and prevent environmental release.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any aerosols or dust.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Segregation of this compound Waste:

  • All solid and liquid waste containing this compound must be segregated from general laboratory waste.

  • This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

3. Waste Container and Labeling:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • The label should prominently display:

    • "Hazardous Waste"

    • "this compound"

    • Hazard symbols for "Harmful" and "Dangerous for the Environment".

    • The date of waste accumulation.

4. Disposal of Liquid this compound Waste:

  • DO NOT pour this compound solutions down the drain. This is strictly prohibited due to its high toxicity to aquatic life.[1]

  • Carefully transfer liquid waste containing this compound into the designated hazardous waste container.

  • Avoid splashing. Use a funnel for safer transfer.

5. Disposal of Solid this compound Waste:

  • Place all solid waste, including contaminated labware and PPE, into the designated solid hazardous waste container.

  • For powdered this compound, handle with care to prevent dust generation.

6. Storage of this compound Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]

  • The storage area should be well-ventilated.

7. Final Disposal Procedure:

  • Arrange for the collection of the this compound hazardous waste by a licensed and approved waste disposal company.

  • Follow all institutional and local regulations for hazardous waste manifest and pickup.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical steps for the safe and compliant disposal of this compound.

Apto_253_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate this compound Waste fume_hood->segregate liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_waste Solid Waste (Contaminated materials) segregate->solid_waste liquid_container Transfer to Labeled Liquid Waste Container liquid_waste->liquid_container solid_container Place in Labeled Solid Waste Container solid_waste->solid_container storage Store in Secure Designated Area liquid_container->storage solid_container->storage pickup Arrange for Professional Disposal storage->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apto-253
Reactant of Route 2
Reactant of Route 2
Apto-253

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.